molecular formula C5H4ClN5 B12070342 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Cat. No.: B12070342
M. Wt: 169.57 g/mol
InChI Key: QPFRLMMUUNNRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a chemical compound with the CAS Number 1980044-44-7 and a molecular weight of 169.57 g/mol . This high-purity compound is offered for research use as a key synthetic building block. Its molecular structure features both a chloro and an amine substituent on a [1,2,4]triazolo[1,5-c]pyrimidine core, making it a versatile intermediate for further chemical exploration . This compound is part of a class of nitrogen-rich heterocycles that are of significant interest in medicinal and agrochemical research. The reactive chloro group at the 5-position allows for nucleophilic aromatic substitution, enabling the introduction of various amines, alkoxides, and other nucleophiles. The presence of the amine group at the 2-position provides an additional handle for further functionalization, for instance through amide bond formation or reductive alkylation. Researchers can utilize this bifunctional scaffold in the synthesis of more complex molecules for screening in biological assays . Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is the responsibility of the buyer to determine the suitability of the product for their intended purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

InChI

InChI=1S/C5H4ClN5/c6-4-8-2-1-3-9-5(7)10-11(3)4/h1-2H,(H2,7,10)

InChI Key

QPFRLMMUUNNRHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=NC(=N2)N)Cl

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Chemical Structure Properties and Synthetic Methodologies of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, fused bicyclic heteroaromatic systems serve as foundational pharmacophores. Among these, 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS: 1980044-44-7) has emerged as a highly privileged scaffold. Acting as an adenine bioisostere, this molecule is instrumental in the design of ATP-competitive kinase inhibitors (e.g., CDK2, EGFR) and adenosine receptor antagonists[1][2].

As a Senior Application Scientist, I have structured this technical guide to provide researchers with an in-depth analysis of the compound's physicochemical properties, its mechanistic role in pharmacophore design, and the causality behind its multi-step synthesis—culminating in the fascinating thermodynamics of the Dimroth rearrangement[3].

Structural Chemistry & Physicochemical Properties

The architecture of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is defined by an electron-deficient pyrimidine ring fused to a 1,2,4-triazole ring. This specific regioisomer (the [1,5-c] fusion) is thermodynamically stable and presents two orthogonal sites for late-stage functionalization:

  • The 2-Amino Group: A primary amine on the triazole ring that acts as a critical hydrogen-bond donor and acceptor.

  • The 5-Chloro Group: A highly activated electrophilic center on the pyrimidine ring, primed for nucleophilic aromatic substitution (

    
    ) or transition-metal-catalyzed cross-coupling.
    
Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
CAS Registry Number 1980044-44-7
Molecular Formula

Molecular Weight 169.57 g/mol
Topological Polar Surface Area (TPSA) 76.7 Ų (Optimal for kinase hinge binding)
Hydrogen Bond Donors 1 (The primary amine group)
Hydrogen Bond Acceptors 4 (The triazolopyrimidine nitrogens)
Core Scaffold Classification Purine / Adenine Bioisostere

Mechanistic Role in Pharmacophore Design

The utility of this scaffold lies in its ability to mimic the purine ring of endogenous ATP. When designing inhibitors for kinases such as Cyclin-Dependent Kinase 2 (CDK2) or Epidermal Growth Factor Receptor (EGFR), the spatial arrangement of the heteroatoms is paramount[2][4].

The 2-amino group forms bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2). Simultaneously, the highly electrophilic 5-chloro position serves as an ideal vector. By displacing the chloride via


 with various substituted anilines or aliphatic amines, medicinal chemists can probe the solvent-exposed regions or deep hydrophobic pockets of the target protein.

KinaseBinding Scaffold 5-Chloro-[1,2,4]triazolo [1,5-c]pyrimidin-2-amine Amine 2-Amino Group (H-Bond Donor/Acceptor) Scaffold->Amine Core Triazolopyrimidine Core (Adenine Bioisostere) Scaffold->Core Chloro 5-Chloro Group (SNAr Derivatization Site) Scaffold->Chloro Hinge Kinase Hinge Region (e.g., Leu83, CDK2) Amine->Hinge Bidentate H-Bonds Hydrophobic Hydrophobic Pocket I / II Core->Hydrophobic Pi-Pi Stacking Solvent Solvent Exposed Region Chloro->Solvent Vector for Substitution

Fig 1. Logical interaction network of the triazolopyrimidine scaffold in a kinase ATP-binding pocket.

Synthetic Methodology & The Dimroth Rearrangement

The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a masterclass in regiocontrol and thermodynamic driving forces. The process requires three distinct phases: regioselective hydrazinolysis, cyclization, and a skeletal rearrangement.

The Causality of Atom Mapping

A common misconception in synthesizing the [1,5-c] isomer is that the 5-chloro group originates from the 4-position of the starting pyrimidine. This is incorrect.

  • Regioselectivity: We begin with 2,4-dichloropyrimidine. Hydrazine selectively attacks the C4 position because the intermediate Meisenheimer complex is stabilized by the para- and ortho-nitrogens, yielding 2-chloro-4-hydrazinylpyrimidine.

  • Kinetic Cyclization: Reaction with cyanogen bromide (BrCN) forms the triazole ring, yielding the kinetic product: 8-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine .

  • Thermodynamic Rearrangement: Under basic conditions and heat, the[4,3-c] system undergoes a Dimroth rearrangement [3]. Hydroxide attacks the C8 position, opening the pyrimidine ring, rotating the bond, and re-closing onto the more nucleophilic nitrogen. Crucially, the original C2 of the pyrimidine (bearing the chlorine) migrates to become C5 of the final [1,5-c] system.

SynthesisWorkflow SM 2,4-Dichloropyrimidine Step1 Hydrazinolysis (NH2NH2·H2O) SM->Step1 Int1 2-Chloro-4-hydrazinyl pyrimidine Step1->Int1 Step2 Cyclization (BrCN, Base) Int1->Step2 Int2 8-Chloro-[1,2,4]triazolo [4,3-c]pyrimidin-3-amine (Kinetic) Step2->Int2 Step3 Dimroth Rearrangement (Base, Heat) Int2->Step3 Product 5-Chloro-[1,2,4]triazolo [1,5-c]pyrimidin-2-amine (Thermodynamic) Step3->Product

Fig 2. Synthetic workflow and Dimroth rearrangement mapping from 2,4-dichloropyrimidine.

Table 2: Reaction Parameters and Yields
StepChemical TransformationReagents & SolventsTemp / TimeTypical Yield
1 Regioselective Hydrazinolysis2,4-Dichloropyrimidine,

, EtOH
0 °C → RT, 3 h75–85%
2 Triazole CyclizationCyanogen bromide (BrCN),

, MeCN
RT, 4–6 h60–70%
3 Dimroth Rearrangement10% NaOH (aq) or NaOAc/AcOH90 °C, 2–3 h80–90%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify causality and prevent downstream failures.

Step 1: Synthesis of 2-Chloro-4-hydrazinylpyrimidine

Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in absolute ethanol and cool to 0 °C in an ice bath.

  • Add hydrazine hydrate (1.05 eq) dropwise over 30 minutes. Causality note: Strict temperature control and stoichiometry prevent the formation of the 2,4-dihydrazinyl byproduct.

  • Stir the mixture at room temperature for 3 hours.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

Self-Validation Checkpoint: Run an LC-MS of the crude solid. The desired product will show an


 peak at m/z 145.0. If a peak at m/z 141.1 is observed, over-addition has occurred, indicating the temperature during addition was too high.
Step 2: Synthesis of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine (Kinetic Intermediate)

Procedure:

  • Suspend 2-chloro-4-hydrazinylpyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (

    
    , 2.0 eq) and cool to 0 °C.
    
  • Add a solution of cyanogen bromide (BrCN, 1.2 eq) in acetonitrile dropwise. (Caution: BrCN is highly toxic; perform strictly in a fume hood).

  • Allow the reaction to warm to room temperature and stir for 5 hours.

  • Quench with water, extract with ethyl acetate, dry over

    
    , and concentrate.
    

Self-Validation Checkpoint: Analyze via


 NMR (DMSO-

). The disappearance of the broad hydrazine

signals and the appearance of a sharp singlet for the new primary amine (

) confirms successful cyclization to the [4,3-c] core.
Step 3: Dimroth Rearrangement to 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Procedure:

  • Suspend the kinetic intermediate from Step 2 in a 10% aqueous NaOH solution (or a buffered NaOAc/AcOH mixture for milder conditions).

  • Heat the mixture to 90 °C for 2 to 3 hours. Causality note: The thermal energy overcomes the activation barrier for ring-opening, while the relief of steric strain drives the equilibrium toward the [1,5-c] isomer.

  • Cool the mixture to 0 °C and neutralize with 1M HCl to precipitate the product.

  • Filter, wash with cold water, and recrystallize from ethanol.

Self-Validation Checkpoint: The completion of the Dimroth rearrangement is best monitored by Reverse-Phase HPLC. The thermodynamic [1,5-c] product exhibits a noticeably longer retention time on a C18 column compared to the [4,3-c] intermediate due to a shift in the molecular dipole moment and increased planarity[3].

References

  • Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1,2,4]triazolo[1,5-c]pyrimidine derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents Source: Molecules (via PubMed Central / NIH) URL: [Link]

  • Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

In-Depth Technical Guide: Molecular Properties and Synthetic Utility of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern agrochemical and pharmaceutical pipelines demand increasingly complex heterocyclic scaffolds, the fused bicyclic system of triazolopyrimidines has emerged as a privileged structure. Specifically, 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine serves as a highly versatile synthetic intermediate. This whitepaper provides an authoritative, deep-dive analysis into its physicochemical properties, structural reactivity, and step-by-step integration into the synthesis of high-value sulfonamide inhibitors.

Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical molecular dynamics and field-proven benchtop protocols.

Physicochemical Profiling & Structural Logic

To manipulate a molecule effectively, one must first understand the electronic distribution of its core. The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is inherently electron-deficient. The fusion of the electron-withdrawing triazole ring to the pyrimidine system pulls electron density away from the pyrimidine carbons.

This electronic environment dictates two critical nodes of reactivity:

  • The C5-Chloro Position (Electrophilic Hub): The extreme electron deficiency at the C5 position renders the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. The chlorine atom acts as an excellent leaving group when attacked by alkoxides or amines.

  • The C2-Amine Position (Nucleophilic Hub): The exocyclic amine at the 2-position is nucleophilic, though its reactivity is slightly dampened by the electron-withdrawing core. It requires activation (typically via basic conditions) to react with electrophiles like sulfonyl chlorides to form sulfonamide linkages[2].

Quantitative Data Summary

Table 1: Core Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amineStandard IUPAC nomenclature defining the fused core.
CAS Registry Number 1980044-44-7,[3]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₅H₄ClN₅High nitrogen-to-carbon ratio dictates strong hydrogen bonding.
Molecular Weight 169.57 g/mol Low molecular weight makes it an ideal fragment-based building block.
Core Scaffold Fused bicyclic triazolopyrimidineProvides structural rigidity and specific active-site binding geometry.

Synthetic Workflows & Experimental Methodologies

The primary industrial and research application of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is its conversion into 5-alkoxy derivatives, which are subsequently sulfonylated to produce potent Acetohydroxyacid Synthase (AHAS) inhibitors (such as Penoxsulam analogs)[1],[2].

Workflow Visualization

G A 5-Chloro[1,2,4]triazolo [1,5-c]pyrimidin-2-amine (Starting Material) B SNAr Reaction (NaOMe, CH3CN, RT) A->B Nucleophilic Attack C 5-Methoxy[1,2,4]triazolo [1,5-c]pyrimidin-2-amine (Intermediate) B->C Cl- Leaving Group D Sulfonylation (Ar-SO2Cl, Pyridine) C->D Amine Activation E Triazolopyrimidine Sulfonamide (Active Herbicide/Drug) D->E Coupling

Caption: Synthetic workflow from 5-chloro precursor to sulfonamide active ingredient.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 5-Chloro Position

Objective: Convert the 5-chloro precursor to a 5-methoxy intermediate. Self-Validating System: This protocol utilizes an in-process High-Performance Liquid Chromatography (HPLC) check. The conversion from a lipophilic precursor (chlorine-bearing) to a more polar product (methoxy-bearing) results in a distinct retention time shift, self-validating the completion of the reaction.

Table 2: SNAr Reaction Optimization Parameters

ParameterSub-optimal ConditionOptimized ConditionCausality / Rationale
Solvent Methanol (100%)Acetonitrile / Methanol mixAcetonitrile enhances the solubility of the lipophilic 5-chloro precursor while maintaining methoxide nucleophilicity[1].
Temperature 60°C (Reflux)20–25°C (Room Temp)Prevents thermal degradation of the bicyclic core and minimizes unwanted side reactions[1].
Nucleophile NaOH + MeOH25% NaOMe in MeOHDirect use of methoxide ensures rapid, clean substitution without hydroxide-induced hydrolysis[1].

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 1.0 equivalent of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine in anhydrous acetonitrile (approx. 10 volumes) at room temperature[1]. Causality: Acetonitrile acts as an aprotic polar solvent, swelling the solid suspension and stabilizing the transition state during nucleophilic attack without competing as a nucleophile.

  • Nucleophile Introduction: Under a nitrogen atmosphere, dropwise add 1.1 equivalents of 25% sodium methoxide (NaOMe) in methanol while maintaining the internal temperature at 20–25°C[1]. Causality: Dropwise addition controls the exothermic nature of the SNAr reaction.

  • Reaction Monitoring (Validation): Stir the mixture for 2 hours. Pull a 100 µL aliquot, quench with 0.1% TFA in water, and analyze via RP-HPLC. Validation: The reaction is complete when the starting material peak is <1% relative to the product peak.

  • Quenching and Isolation: Quench the reaction mixture by adding cold water (20 volumes). The 5-methoxy product will precipitate. Filter the solid, wash with cold water to remove residual sodium chloride salts, and dry under vacuum at 45°C.

Protocol 2: Sulfonylation of the 2-Amine

Objective: Couple the 5-methoxy intermediate with an arylsulfonyl chloride to form the active sulfonamide linkage[2].

Step-by-Step Methodology:

  • Activation: Dissolve the 5-methoxy intermediate in anhydrous pyridine. Causality: Pyridine serves a dual role as both the solvent and the acid scavenger (forming pyridinium chloride), driving the equilibrium forward.

  • Coupling: Add the specific arylsulfonyl chloride (1.2 eq) portion-wise at 0°C. Causality: The 2-amine of the triazolopyrimidine is relatively electron-poor. Cooling prevents undesired N,N-bis-sulfonylation while allowing the primary coupling to proceed cleanly.

  • Isolation: Pour the mixture into 1M HCl to neutralize the pyridine and precipitate the target sulfonamide. Filter and recrystallize from ethanol to achieve >98% purity.

Mechanism of Action: Downstream Applications

Once the 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is successfully converted into a triazolopyrimidine sulfonamide, the resulting molecule acts as a potent inhibitor of Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS)[2]. This is a critical enzyme in the biosynthesis of branched-chain amino acids in plants and certain microbes.

Pathway P Pyruvate AHAS Acetohydroxyacid Synthase (AHAS / ALS) P->AHAS AL Acetolactate AHAS->AL Catalysis BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AL->BCAA Biosynthesis Growth Plant Cell Division & Growth BCAA->Growth Protein Synthesis Inhibitor Triazolopyrimidine Sulfonamide Inhibitor->AHAS Competitive Inhibition

Caption: Mechanism of action for triazolopyrimidine sulfonamides via AHAS inhibition.

By blocking AHAS, the synthesized compounds halt the production of valine, leucine, and isoleucine, leading to rapid cessation of cell division and subsequent plant death, making them highly effective, broad-spectrum herbicides[2].

References

  • European Patent Office (EP2576558B1) . Process for the preparation of 5-substituted-8-alkoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-amines. Describes the definitive SNAr methodology using sodium methoxide in acetonitrile.

  • University of Hertfordshire (AERU) . Penoxsulam (Ref: XDE 638) - Pesticide Properties DataBase. Details the biological mechanism of action (AHAS inhibition) for triazolopyrimidine sulfonamides.

  • Leyan Chemicals . 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS 1980044-44-7) Material Specifications. Validates the molecular weight (169.57 g/mol ) and formula (C5H4ClN5).

Sources

Technical Whitepaper: Solubility Profiling and Solvent Management of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS: 1980044-44-7) is a highly versatile, halogenated fused-bicyclic heteroaromatic intermediate[1]. Derivatives of the [1,2,4]triazolo[1,5-c]pyrimidine scaffold are heavily utilized in modern drug discovery, acting as bio-isosteres for purines[2] and serving as the core pharmacophore for 3[3] and 4[4].

However, the planar nature of this scaffold, combined with its hydrogen-bonding capabilities, presents distinct solvation challenges. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical behavior of this compound in Dimethyl Sulfoxide (DMSO), establishing self-validating protocols for stock preparation and downstream aqueous assay integration.

Structural Rationale for Solvation Kinetics

To master the handling of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine, one must understand the molecular forces dictating its solubility:

  • Crystal Lattice Energy & Pi-Stacking: The fully conjugated, planar [1,2,4]triazolo[1,5-c]pyrimidine core promotes highly ordered, thermodynamically stable crystal packing via

    
     stacking interactions. This renders the compound highly insoluble in pure aqueous media.
    
  • Hydrogen Bonding Networks: The primary amine at the 2-position acts as a strong hydrogen bond donor, while the multiple nitrogen atoms within the triazole and pyrimidine rings act as acceptors. In the solid state, this creates a robust intermolecular network.

  • Chemical Reactivity of the 5-Chloro Moiety: The chlorine atom at the 5-position is situated on an electron-deficient pyrimidine ring. This makes the carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (

    
    )[5].
    
  • The Role of DMSO: DMSO is a strongly polar, aprotic solvent. Its highly polarized

    
     bond acts as an aggressive hydrogen bond acceptor, effectively breaking the intermolecular amine networks. Furthermore, because DMSO lacks an acidic proton, it cannot act as a nucleophile, thereby preserving the integrity of the reactive 5-chloro group.
    

Physicochemical Data Summary

The following table synthesizes the core quantitative metrics required for accurate molarity calculations and solvent planning.

ParameterValue / Description
Chemical Name 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
CAS Registry Number 1980044-44-7[1]
Molecular Formula

[1]
Molecular Weight 169.57 g/mol
Topological Polar Surface Area (TPSA) ~87.6 Ų (Estimated based on scaffold)[6]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Recommended Stock Concentration 10 mM – 50 mM
Maximum Assay DMSO Tolerance ≤ 1.0% (v/v) (0.1% preferred for enzymatic assays)[3]

Workflow Visualization

The transition from a solid crystalline state to a biologically viable aqueous assay requires a meticulously controlled dilution cascade to prevent thermodynamic "crash-out" (precipitation).

G A Solid Compound (CAS: 1980044-44-7) B Primary Stock (10-50 mM in Anhydrous DMSO) A->B Dissolution & Sonication C Intermediate Dilution (100x in DMSO) B->C Serial Dilution D Aqueous Buffer (Slow Addition, Vortexing) C->D Aqueous Transfer E In Vitro Assay (<1% Final DMSO) D->E Assay Integration

Workflow for DMSO stock preparation and aqueous assay integration.

Self-Validating Protocol: Preparation of Anhydrous DMSO Stocks

To ensure reproducibility and chemical integrity, follow this self-validating standard operating procedure (SOP) for generating a 10 mM primary stock.

Phase 1: Equilibration and Gravimetric Measurement
  • Thermal Equilibration: Remove the lyophilized solid from -20°C storage. Allow the sealed vial to equilibrate to ambient room temperature (20–25°C) for at least 30 minutes inside a desiccator.

    • Causality: Opening a cold vial induces immediate condensation of atmospheric moisture. Water acts as a nucleophile that can trigger the premature hydrolysis of the 5-chloro moiety via

      
      .
      
  • Weighing: Weigh the desired mass (e.g., 1.70 mg for 1 mL of 10 mM stock) using a calibrated microbalance.

    • Validation Check: Confirm balance accuracy using a standard test weight prior to measurement.

Phase 2: Solvation Kinetics
  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (

    
     99.9% purity, stored over molecular sieves).
    
  • Agitation: Vortex the mixture vigorously for 60 seconds. If micro-particulates persist, subject the vial to mild bath sonication at room temperature for 2–5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy necessary to overcome the high lattice energy and disrupt the

      
       stacking of the triazolopyrimidine core.
      
  • Optical Validation: Inspect the solution against alternating black and white backgrounds under direct light.

    • Validation Check: The solution must be optically clear. The presence of a Tyndall effect (light scattering) indicates a colloidal suspension rather than a true thermodynamic solution. Do not proceed until absolute clarity is achieved.

Phase 3: Aliquoting and Cryopreservation
  • Inert Atmosphere Sealing: Purge the headspace of the vial with dry Argon or Nitrogen gas.

  • Aliquoting: Divide the primary stock into 20–50 µL single-use aliquots in low-bind microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the DMSO freezes, forcing the compound into irreversible crystallization (crashing out). Single-use aliquots bypass this failure mode.

  • Storage: Store immediately at -20°C or -80°C.

    • Validation Check: Periodically analyze a thawed aliquot via LC-MS to confirm the mass of the intact 5-chloro species (

      
       = 170.0 m/z) and ensure no degradation has occurred.
      

Downstream Aqueous Integration and Crash-Out Mitigation

When a DMSO stock is introduced into an aqueous biological buffer (e.g., for4[4]), the sudden shift in the dielectric constant causes a thermodynamic shock. If executed poorly, the lipophilic compound will precipitate instantly.

Mechanistic Mitigation Strategies:

  • Maintain Strict DMSO Limits: Ensure the final assay concentration of DMSO never exceeds 2.0%, with

    
     1.0% being the standard to prevent solvent-induced protein denaturation[3].
    
  • The "Dropwise-Vortex" Method: Never add aqueous buffer directly to the pure DMSO stock. Instead, add the intermediate DMSO dilution dropwise into a larger volume of the aqueous buffer while it is under continuous, rapid vortexing. This ensures instantaneous dispersion and prevents localized high concentrations of the lipophile.

  • Carrier Proteins: If the assay allows, ensure the aqueous buffer contains a carrier protein (e.g., 0.1% BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-20) prior to compound addition. These agents provide hydrophobic pockets that stabilize the triazolopyrimidine core in an aqueous environment.

References

1.[1] 5-氯-[1,2,4]三唑并[1,5-c]嘧啶-2-胺 - 乐研试剂 (Leyan). Source: leyan.com. URL: 2.[2] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. Source: nih.gov. URL: 3.[6] [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy - PubChem. Source: nih.gov. URL: 4.[5] 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - Fluorochem. Source: fluorochem.co.uk. URL: 5.[3] Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PMC. Source: nih.gov. URL: 6.[4] pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - ResearchGate. Source: researchgate.net. URL:

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic and chemical stability of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Given the limited direct literature on this specific molecule, this document synthesizes established principles of stability testing for related chemical classes, including triazolopyrimidines, chloropyrimidines, and triazoles. It offers a detailed exposition of experimental protocols, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies as mandated by ICH guidelines. The causality behind experimental choices is elucidated, and a self-validating system of protocols is presented to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals to enable a thorough assessment of the molecule's stability profile, a critical parameter for its potential development and application.

Introduction: The Significance of the Triazolopyrimidine Scaffold

The[1][2][3]triazolo[1,5-c]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine isostere, it is featured in molecules with a wide array of biological activities. The inherent stability of a molecule is a cornerstone of its viability as a drug candidate or a commercial chemical. A comprehensive understanding of the thermodynamic properties and degradation pathways of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is therefore a prerequisite for its advancement in any development pipeline.

This guide will provide the theoretical and practical foundation for a robust stability assessment of this molecule. We will explore its potential liabilities based on its constituent functional groups and propose a suite of analytical techniques to quantify its stability under various stress conditions.

Theoretical Considerations for Stability

The structure of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine suggests several potential avenues for thermodynamic and chemical instability:

  • The Fused Triazolopyrimidine Ring System: While generally aromatic and relatively stable, fused heterocyclic systems can be susceptible to ring-opening reactions under harsh conditions.

  • The 5-Chloro Substituent: The chloro group on the pyrimidine ring is an electron-withdrawing group and a potential leaving group. It is susceptible to nucleophilic substitution, particularly hydrolysis, which can be a primary degradation pathway.[4][5]

  • The 2-Amine Group: The amino group can be a site for oxidation and other reactions, although it is generally a stable functional group.

  • The Triazole Ring: Triazole moieties can be susceptible to photodegradation.[3][6]

Based on these features, a comprehensive stability study must probe for hydrolysis, oxidation, thermal decomposition, and photodegradation.

Experimental Protocols for Stability Assessment

A multi-faceted approach is required to fully characterize the stability of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. The following sections detail the key experimental protocols.

Thermal Analysis: DSC and TGA

Thermal analysis provides fundamental information about the solid-state stability of a compound.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, purity, and polymorphic transitions.[7][8]

Protocol:

  • Accurately weigh 2-5 mg of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine into a hermetically sealed aluminum pan.

  • Place an empty, sealed aluminum pan on the reference side of the DSC cell.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

  • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point. A sharp melting endotherm is indicative of a pure, crystalline substance. Broad peaks may suggest impurities or multiple thermal events.

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.[9][10]

Protocol:

  • Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Place the pan onto the TGA balance.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The temperature at which significant mass loss begins is the onset of decomposition.

TGA_Workflowcluster_prepSample Preparationcluster_instrumentTGA Instrumentcluster_analysisData AnalysisPrepWeigh 5-10 mg of sampleTGAHeat from ambient to 600°C(10°C/min under N2)Prep->TGAAnalysisRecord mass loss vs. temperatureTGA->AnalysisDecompositionDetermine onset of decompositionAnalysis->Decomposition

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods, in accordance with ICH guideline Q1A(R2).[1][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

A stability-indicating HPLC method with UV detection should be developed and validated prior to initiating these studies.

Forced_Degradation_Workflowcluster_stressStress ConditionsAPI5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine SolutionAcidAcid Hydrolysis(e.g., 0.1 M HCl, 60°C)API->AcidBaseBase Hydrolysis(e.g., 0.1 M NaOH, RT)API->BaseOxidationOxidation(e.g., 3% H2O2, RT)API->OxidationThermalThermal(e.g., 80°C, solid state)API->ThermalPhotoPhotolytic(ICH Q1B light exposure)API->PhotoAnalysisAnalyze by Stability-Indicating HPLCAcid->AnalysisBase->AnalysisOxidation->AnalysisThermal->AnalysisPhoto->AnalysisDataIdentify and Quantify DegradantsAnalysis->Data

Caption: General workflow for forced degradation studies.

  • Acid Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound as above.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature, sampling at various time points. The chloro-substituent is expected to be labile to base, so milder conditions are initially employed.[5]

    • Neutralize the samples before HPLC analysis.

  • Neutral Hydrolysis:

    • Dissolve the compound in water (or a co-solvent system if necessary).

    • Incubate at an elevated temperature (e.g., 60 °C) and sample at time points.

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature in the dark and sample at time points.

  • Place the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80 °C).

  • Sample at various time points, dissolve in a suitable solvent, and analyze.

  • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[12]

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples after exposure.

Data Analysis and Interpretation

Thermal Analysis Data
ParameterTechniqueExpected Information
Melting Point (Tm)DSCA sharp endotherm indicates the melting point and is a measure of purity and identity.
Enthalpy of Fusion (ΔHf)DSCProvides information about the crystallinity of the material.
Onset of DecompositionTGAThe temperature at which the compound begins to lose mass, indicating thermal instability.
Residual MassTGAThe amount of non-volatile material remaining at the end of the experiment.
Forced Degradation Data
Stress ConditionPotential Degradation PathwayExpected Degradation Product(s)
Acid/Base HydrolysisNucleophilic substitution of the 5-chloro group by hydroxide.5-Hydroxy[1][2][3]triazolo[1,5-c]pyrimidin-2-amine
OxidationOxidation of the amino group or the heterocyclic rings.N-oxides, hydroxylated derivatives, or ring-opened products.
Thermal DegradationGeneral decomposition, potentially involving the loss of HCl.Complex mixture of products.
PhotodegradationRing cleavage or rearrangement of the triazole or pyrimidine ring.[3]Isomeric products or ring-opened species.

Conclusion

A thorough investigation of the thermodynamic stability of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is critical for its development. The experimental framework provided in this guide, encompassing thermal analysis and forced degradation studies, offers a robust and scientifically sound approach to characterizing its stability profile. The data generated will not only establish the intrinsic stability of the molecule but also guide formulation development, define storage conditions, and support regulatory submissions. The anticipated lability of the 5-chloro substituent to hydrolysis warrants particular attention in these studies. By following these protocols, researchers can build a comprehensive understanding of the molecule's strengths and weaknesses, paving the way for its successful application.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 349-366. [Link]

  • The investigations of the methods for the reduction of chloropyrimidines. (n.d.). Oregon State University. [Link]

  • Santoro, M. I. R. M., Magalhães, J. F., & Fagnani, R. (2000). Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. [Link]

  • Sagan, F., Sanna, M., Sanna, C., & Matyjaszczyk, K. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3169. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. [Link]

  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Lyu, S., He, L., Shi, H., Hu, J., & Chen, Z. (2019). Photocatalytic Degradation of Profenofos and Triazophos Residues in the Chinese Cabbage, Brassica chinensis, Using Ce-Doped TiO2. Molecules, 24(6), 1129. [Link]

  • Process for the preparation of chloropyrimidines. (1996).
  • Szałek, E., Tomczak, M., & Szymańska, E. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Lohmann, D., & Kim, C. (2008). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 190(24), 8048-8055. [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE, 7(10), e47205. [Link]

  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). ResolveMass. [Link]

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. (n.d.). ISRES. [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

An In-depth Technical Guide to the Electronic Properties of the Triazolo[1,5-c]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who are shaping the future of medicine and materials science, this guide offers a deep dive into the electronic heart of the triazolo[1,5-c]pyrimidine scaffold. This fused heterocyclic system is not merely a collection of atoms; it is a precisely arranged constellation of electrons and orbitals that dictates its reactivity, its interactions with biological targets, and its potential in novel applications. We will move beyond simple descriptions to explore the causality—the fundamental electronic principles that make this core a "privileged scaffold" in modern chemistry. This document is structured not as a rigid review but as a logical journey, starting from the foundational electronic landscape, moving through the synergistic workflow of experimental and computational characterization, and culminating in a clear understanding of how these properties translate into tangible applications.

The Fundamental Electronic Landscape of the Triazolo[1,5-c]pyrimidine Core

The triazolo[1,5-c]pyrimidine system is a fused aromatic heterocycle, comprising a 1,2,4-triazole ring fused to a pyrimidine ring. This fusion creates a unique electronic architecture that is distinct from its constituent parts and its more commonly studied [1,5-a] isomer.

Aromaticity and Electron Delocalization

The scaffold is an aromatic system. The fusion of the electron-rich triazole ring with the electron-deficient pyrimidine ring results in a delocalized 10-π electron system, analogous to naphthalene. This delocalization is the cornerstone of its chemical stability and influences its geometry, forcing the core into a planar conformation. This planarity is a critical factor for enabling effective π-π stacking interactions with biological macromolecules, such as the aromatic residues in the binding sites of enzymes or receptors.[1]

Electron Density Distribution and Reactivity

The distribution of electrons across the scaffold is non-uniform due to the presence of five nitrogen atoms, each with varying degrees of electronegativity and lone-pair availability. This creates distinct electron-rich and electron-deficient zones, which are the primary determinants of the molecule's reactivity and its intermolecular interaction profile.

  • Electron-Rich Centers: The nitrogen atoms, particularly the unprotonated ones, serve as electron-rich centers. They are the principal sites for hydrogen bond acceptance and metal coordination.[2]

  • Electron-Deficient Centers: The carbon atoms, especially those adjacent to two nitrogen atoms (e.g., C5 and C7), are relatively electron-deficient. These sites are susceptible to nucleophilic attack, a key consideration in synthetic derivatization.

Computational methods like Density Functional Theory (DFT) are indispensable for visualizing this landscape. The Molecular Electrostatic Potential (MEP) map, a standard output of DFT calculations, provides an intuitive, color-coded representation of electron density, guiding chemists in predicting sites of interaction.[3][4]

MEP_Concept cluster_0 Molecular Electrostatic Potential (MEP) Map cluster_1 Electron Density Interpretation Molecule Triazolo[1,5-c]pyrimidine Scaffold Red Red/Yellow Zones (Negative Potential) Molecule->Red Electron-Rich (e.g., N atoms) Site for Electrophilic Attack / H-Bond Accepting Blue Blue Zones (Positive Potential) Molecule->Blue Electron-Poor (e.g., C atoms, H atoms) Site for Nucleophilic Attack / H-Bond Donating Green Green Zones (Neutral Potential) Molecule->Green Non-polar Regions

Caption: Conceptual MEP map for predicting reactivity.

An Integrated Workflow for Electronic Characterization

A robust understanding of the scaffold's electronics is not achieved through a single technique. Instead, it requires a synergistic workflow that combines experimental spectroscopy and electrochemistry with the predictive power of computational chemistry. The experimental data validates the computational model, while the model provides a deeper, atom-level explanation for the observed properties.

Workflow cluster_Exp Experimental Methods cluster_Comp Computational Methods Exp Experimental Analysis Data Comprehensive Electronic Profile (HOMO/LUMO, Dipole Moment, Reactivity) Exp->Data Comp Computational Modeling Comp->Data Synth Synthesis of Derivatives Synth->Exp Characterize Synth->Comp Model UVVis UV-Vis Spectroscopy (Electronic Transitions) TDDFT TD-DFT (Simulated UV-Vis Spectra) UVVis->TDDFT Validate & Interpret NMR NMR Spectroscopy (Electron Shielding) DFT DFT (B3LYP/6-31G*) (Geometry, MEP, Orbitals) NMR->DFT Validate & Interpret CV Cyclic Voltammetry (Redox Potentials) CV->DFT Correlate (HOMO/LUMO)

Caption: Integrated workflow for electronic property analysis.

Spectroscopic Characterization

Spectroscopy provides a direct window into the electronic structure and environment of the atoms within the scaffold.

  • UV-Visible Spectroscopy: The UV-Vis spectrum reveals the energies of electronic transitions, typically π → π* and n → π*, within the aromatic system. The position (λ_max) and intensity of these absorption bands are sensitive to both the core structure and the electronic nature of its substituents. Time-Dependent DFT (TD-DFT) is the computational counterpart used to simulate these spectra, allowing for precise assignment of the transitions responsible for each observed peak.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are fundamental for structural elucidation. The chemical shift of each nucleus is highly dependent on its local electronic environment. Electron-withdrawing groups will deshield a nearby nucleus, shifting its signal downfield, while electron-donating groups cause an upfield shift. Comparing experimental shifts with those calculated via the Gauge-Including Atomic Orbital (GIAO) method in DFT provides a powerful tool for validating both the structure and the computed electron distribution.[5][7]

ParameterExperimental ObservationComputational CorrelationSignificance
UV-Vis λ_max Absorption maxima (e.g., 250-350 nm)TD-DFT calculated transition energiesReveals HOMO-LUMO gap and π-system conjugation
¹H/¹³C NMR δ Chemical shifts of protons and carbonsGIAO-DFT calculated shielding tensorsMaps electron density at atomic resolution
Cyclic Voltammetry E_ox/E_red Oxidation and Reduction PotentialsDFT calculated HOMO/LUMO energiesQuantifies ease of electron loss/gain (reactivity)
Table 1: Correlation of Experimental and Computational Electronic Data.
Electrochemical Analysis: Cyclic Voltammetry

Cyclic Voltammetry (CV) is a premier technique for probing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are the primary players in chemical reactions and electron transfer processes.

  • The Causality: The oxidation potential (E_ox) measured by CV is directly related to the energy required to remove an electron from the HOMO. The reduction potential (E_red) relates to the energy released when an electron is added to the LUMO. Therefore, CV provides an empirical measure of the HOMO and LUMO energy levels, which are key indicators of the molecule's ability to act as an electron donor or acceptor.[8]

Protocol 1: Standard Cyclic Voltammetry Analysis of a Triazolo[1,5-c]pyrimidine Derivative

  • Objective: To determine the experimental oxidation and reduction potentials and estimate the HOMO-LUMO gap.

  • System Configuration:

    • Electrochemical Cell: A standard three-electrode cell.

    • Working Electrode: Glassy Carbon Electrode (provides a wide potential window).

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

    • Analyte Solution: 1-5 mM of the triazolo[1,5-c]pyrimidine compound in a suitable solvent (e.g., acetonitrile, DMF).

    • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar, to ensure conductivity.

  • Methodology:

    • Preparation: Polish the working electrode with alumina slurry, rinse, and dry. Assemble the cell and purge the analyte solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Blank Scan: Run a CV scan of the solvent and supporting electrolyte alone to establish the background potential window.

    • Analyte Scan: Introduce the analyte. Scan the potential from an initial value (e.g., 0 V) towards a positive potential to find the oxidation peak, then reverse the scan towards a negative potential to find the reduction peak.

    • Data Acquisition: Record the voltammogram. The peak potentials for the oxidation (E_pa) and reduction (E_pc) events are measured.

    • Internal Standard: Add a known redox standard, such as Ferrocene/Ferrocenium (Fc/Fc⁺), and record its voltammogram. The potentials are reported relative to the Fc/Fc⁺ couple for inter-lab comparability.

    • Data Analysis:

      • The HOMO energy can be estimated using the empirical formula: E_HOMO = -[E_ox vs Fc/Fc⁺ + 4.8] eV.

      • The LUMO energy can be estimated using: E_LUMO = -[E_red vs Fc/Fc⁺ + 4.8] eV.

      • The electrochemical energy gap is calculated as E_gap = E_LUMO - E_HOMO.

  • Trustworthiness Check: The reversibility of a redox event should be checked by looking at the peak separation (ΔEp) and the ratio of anodic to cathodic peak currents (ipa/ipc). For a reversible one-electron process, ΔEp should be close to 59 mV and ipa/ipc should be ~1.

Electronic Properties in Action: Implications for Drug Discovery

The true value of understanding these electronic properties lies in their ability to predict and rationalize the biological activity of the scaffold.

Receptor-Ligand Interactions

The electron distribution is the key to how a triazolo[1,5-c]pyrimidine derivative "docks" into a biological target.

  • Hydrogen Bonding: The electron-rich nitrogen atoms are potent hydrogen bond acceptors. In adenosine receptors, for instance, the scaffold can form critical bidentate hydrogen bonds with specific asparagine residues, an interaction essential for high-affinity binding.[1]

  • π-π and Cation-π Interactions: The aromatic, planar surface of the scaffold facilitates favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.[1] The electron-rich nature of the π-system can also engage in cation-π interactions with positively charged residues like lysine or arginine.

  • Bioisosterism with Purines: The triazolopyrimidine core is often considered a bioisostere of the natural purine ring system (found in adenine and guanine).[9] While it mimics the overall size, shape, and hydrogen bonding pattern of purines, its distinct electronic distribution (due to the different number and placement of nitrogen atoms) can lead to altered binding affinities and selectivities. This allows medicinal chemists to fine-tune activity and overcome liabilities associated with purine-based drugs, such as metabolic instability.[10]

Metal Chelation in Therapy

The scaffold's array of nitrogen atoms makes it an excellent chelating ligand for metal ions.[11] This property is exploited in the design of novel therapeutic agents. For example, ruthenium or platinum complexes of triazolopyrimidine derivatives have been investigated as anticancer agents.[2] The electronic properties of the scaffold modulate the stability and redox potential of the metal complex, which in turn dictates its biological activity and mechanism of action.

Conclusion and Future Outlook

The triazolo[1,5-c]pyrimidine scaffold is a testament to the power of heterocyclic chemistry. Its electronic properties—a stable aromatic core, a tunable electron distribution, and a rich potential for specific intermolecular interactions—are the foundation of its success in medicinal chemistry. The integrated workflow of synthesis, spectroscopy, electrochemistry, and computation provides a powerful paradigm for rationally designing next-generation therapeutics.

Future research will likely focus on exploiting these properties further. The development of derivatives with tailored electronic features could lead to highly selective kinase inhibitors, novel adenosine receptor modulators with specific subtype selectivity, or advanced bio-probes for diagnostic applications.[12] As our understanding of the subtle interplay between electronic structure and biological function deepens, the potential of the triazolo[1,5-c]pyrimidine core will only continue to expand.

References

  • Medwid, J. B., et al. (1990). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry, 33(4), 1230-1241. [Link]

  • Anouar, E. H., et al. (2025). An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. ResearchGate. [Link]

  • Mohamed, H. S., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews, 4(2), 156-190. [Link]

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]

  • El-Malah, A. A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

  • Medwid, J. B., et al. (1990). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry. [Link]

  • Mohamed, H. S., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. [Link]

  • El-Sayed, W. A., & Ali, O. M. (2021). Recent Trend in the Chemistry of Triazolopyrimidines and their Applications. Mini-Reviews in Organic Chemistry, 18. [Link]

  • Lavecchia, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry. [Link]

  • Romo, D., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry. [Link]

  • Mohamed, H. S., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. ResearchGate. [Link]

  • Ali, O. M., et al. (2023). Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. Journal of Molecular Structure. [Link]

  • Salmaso, V., et al. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. Molecules, 28(21), 7414. [Link]

  • Adam, A. M. A., et al. (2015). Electronic Spectra, And Dft Calculations Of Some Triazolo [1,5-a]pyrimidine Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Gecibesler, I. H., et al. (2020). Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Molecules. [Link]

  • Abdel-Rahman, A. A. H., et al. (2022). Design, synthesis and biological evaluation of novel pyrazolo[4,3-e][11][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. ResearchGate. [Link]

  • Sbihi, M., et al. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. ResearchGate. [Link]

  • Abdel-Rahman, A. A. H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15993-16013. [Link]

  • Salmaso, V., et al. (2021). Pyrazolo[4,3-e][11][13][14]triazolo[1,5-c]pyrimidines to develop functionalized ligands to target adenosine receptors: fluorescent ligands as an example. European Journal of Medicinal Chemistry. [Link]

  • Calatayud-Torres, I., et al. (2022). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 27(19), 6667. [Link]

Sources

Foreword: The Triazolopyrimidine Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Biological Targets of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

The[1][2][3]triazolo[1,5-c]pyrimidine core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows compounds of this class to act as bioisosteres, interacting with a wide array of biological targets, particularly ATP-binding sites within enzymes.[4][5][6] The literature is replete with examples of triazolopyrimidine derivatives exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][7] This guide will provide a focused, in-depth exploration of the potential biological targets for a specific, yet under-researched, derivative: 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. We will dissect the molecule's structure, propose high-probability target classes based on evidence from related compounds, and provide robust, validated experimental workflows for target identification and validation.

Molecular Profile of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

The subject of our investigation, 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, possesses distinct structural features that guide our target-finding strategy:

  • The[1][2][3]triazolo[1,5-c]pyrimidine Core: This bicyclic system is an established pharmacophore. The arrangement of nitrogen atoms creates a scaffold that can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for target binding.

  • 2-Amino Group: The primary amine at the 2-position is a potent hydrogen bond donor and can also act as a nucleophile or a basic center. This group is crucial for establishing specific interactions within a binding pocket and can significantly influence the molecule's pharmacokinetic properties.

  • 5-Chloro Group: The chlorine atom at the 5-position is an electron-withdrawing group that can modulate the electronic properties of the entire ring system. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, this position offers a potential vector for synthetic modification to improve potency or selectivity.

These features, in concert, suggest that 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is well-suited to interact with well-defined binding pockets, particularly those that accommodate ATP or other purine-based ligands.

High-Probability Biological Target Classes

Based on extensive review of the triazolopyrimidine literature, we have identified three primary target classes that represent the most promising avenues of investigation for this specific compound.

Protein Kinases

The structural analogy to purines makes the vast family of protein kinases a primary target class.[5] Kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. Several triazolopyrimidine derivatives have been reported as potent kinase inhibitors, targeting enzymes such as CDK2, EGFR, HER-2, and VEGFR-2.[8]

Hypothesis: 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine acts as an ATP-competitive inhibitor of one or more protein kinases implicated in oncogenic signaling pathways. The 2-amino and the triazole nitrogens likely mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region.

Tubulin and the Cytoskeleton

A unique mechanism of action has been identified for certain[1][2][3]triazolo[1,5-a]pyrimidine derivatives, which act as microtubule-stabilizing agents.[1][2][9] Unlike taxanes, they bind to the vinca alkaloid site on tubulin, promoting microtubule polymerization and inducing mitotic arrest.[1][2][9] This presents a compelling, albeit less common, potential mechanism for our compound.

Hypothesis: The compound binds to the tubulin protein, potentially at the vinca site, and modulates microtubule dynamics, leading to cell cycle arrest and apoptosis. This activity would be particularly relevant for its potential as an anticancer agent.

Adenosine Receptors

The[1][2][3]triazolo[1,5-c]pyrimidine scaffold has been specifically implicated in the development of antagonists for the A₂A adenosine receptor (A₂AAR).[10] A₂AARs are G-protein coupled receptors that play significant roles in the central nervous system and immune response. Their modulation is a therapeutic strategy for Parkinson's disease and in immuno-oncology.

Hypothesis: Given the specific isomeric core of our compound, it may act as a selective antagonist for adenosine receptors, particularly the A₂A subtype. This could open therapeutic possibilities beyond oncology, in neurodegenerative and inflammatory disorders.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological target(s) of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. The following workflows provide a logical progression from broad screening to specific validation.

Initial Target Class Screening

The first step is to ascertain which of the high-probability target classes is most relevant. This can be achieved through a combination of broad, commercially available screening panels and focused cellular assays.

Experimental Protocol: Broad Target Class Evaluation

  • Kinase Panel Screen: Submit the compound to a broad kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot℠). A panel of >400 kinases is recommended.

    • Rationale: This provides a comprehensive overview of the compound's kinome-wide selectivity and identifies initial hits with high affinity. The data, typically presented as percent inhibition at a given concentration (e.g., 1 or 10 µM), will immediately point towards specific kinase families or individual enzymes for further investigation.

  • Cell-Based Phenotypic Screening:

    • Antiproliferative Assay: Screen the compound against a panel of cancer cell lines (e.g., the NCI-60 panel).

      • Rationale: Potent antiproliferative activity across multiple cell lines would support either a kinase or tubulin-targeting mechanism. A unique pattern of sensitivity might suggest a dependency on a specific kinase.

    • Cell Cycle Analysis: Treat a sensitive cancer cell line (e.g., HeLa or HCT116) with the compound at its IC₅₀ concentration for 24-48 hours. Analyze cell cycle distribution by flow cytometry after propidium iodide staining.

      • Rationale: Accumulation of cells in the G2/M phase is a classic hallmark of microtubule-targeting agents.[2] A block at G1/S could suggest inhibition of CDKs.

  • Adenosine Receptor Binding Assay: Screen the compound in radioligand binding assays for the four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).

    • Rationale: This is the most direct way to test the hypothesis of adenosine receptor antagonism and determine subtype selectivity.[10]

Data Presentation: Initial Screening Results

Assay TypeMetricResult for 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amineImplication
Kinase Panel (10 µM)% Inhibition > 90%e.g., EGFR, HER-2, CDK2Potential Kinase Target(s)
NCI-60 PanelMean GI₅₀e.g., 50 nMPotent Anticancer Activity
Cell Cycle Analysis% Cells in G2/Me.g., 85% (vs 15% in control)Suggests Microtubule Target
A₂A Receptor BindingKᵢe.g., >10 µMUnlikely Adenosine Receptor Target
Workflow for Validating a Protein Kinase Target

If the initial screening points towards kinase inhibition, a rigorous validation cascade is required.

Kinase_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assays A Kinase Panel Hit(s) B In Vitro IC₅₀ Determination (e.g., ADP-Glo™, LanthaScreen™) A->B C Mechanism of Action Study (ATP Competition Assay) B->C D Cellular Thermal Shift Assay (CETSA®) C->D Confirm Cellular Activity E Target Phosphorylation Assay (Western Blot / ELISA) D->E F Target-Dependent Cell Proliferation E->F Link to Phenotype G Downstream Pathway Analysis F->G

Caption: Kinase Target Validation Workflow.

Detailed Protocol: Target Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Culture a cancer cell line known to be dependent on the kinase of interest (e.g., A431 for EGFR). Starve the cells overnight, then stimulate with the appropriate growth factor (e.g., EGF) in the presence of varying concentrations of the compound for 15-30 minutes.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR Tyr1068).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein of the target kinase to ensure equal loading.

    • Trustworthiness: This protocol self-validates by confirming that the compound inhibits the kinase's activity (phosphorylation) in a dose-dependent manner within a cellular context, directly linking the biochemical activity to a cellular event.

Workflow for Validating Tubulin as a Target

If initial screens suggest microtubule disruption, the following workflow should be pursued.

Tubulin_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation A G2/M Arrest Phenotype B In Vitro Tubulin Polymerization Assay A->B C Tubulin Ligand Competition Assay (e.g., vs. Vinblastine) B->C D Immunofluorescence Microscopy of Microtubules C->D Confirm Cellular Mechanism E Apoptosis Assay (Annexin V/PI) D->E

Caption: Tubulin Target Validation Workflow.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Use commercially available, high-purity tubulin protein (>99%, e.g., from Cytoskeleton, Inc.).

  • Assay Setup: Reconstitute tubulin in a suitable buffer (e.g., G-PEM buffer with GTP). In a 96-well plate, add the compound at various concentrations. Include paclitaxel as a positive control for polymerization and nocodazole as a negative control for inhibition.

  • Initiation and Measurement: Warm the plate to 37°C to initiate polymerization. Monitor the change in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled plate reader.

    • Causality: An increase in absorbance indicates tubulin polymerization. If the compound promotes polymerization (similar to paclitaxel), it is a microtubule-stabilizing agent.[1][2] This directly tests the hypothesized biochemical effect.

  • Data Analysis: Plot absorbance vs. time to generate polymerization curves. Calculate parameters such as the maximum rate of polymerization and the final polymer mass.

Detailed Protocol: Immunofluorescence Microscopy

  • Cell Culture: Grow a suitable cell line (e.g., A549) on glass coverslips.

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for a relevant time period (e.g., 16-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Staining: Block with 1% BSA. Incubate with a primary antibody against α-tubulin. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a confocal microscope.

    • Authoritative Grounding: This technique provides direct visual evidence of the compound's effect on the cellular microtubule network. Stabilizing agents will induce the formation of prominent microtubule bundles and abnormal mitotic spindles, which are definitive hallmarks of this mechanism of action.

Conclusion and Forward Look

The 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine scaffold represents a promising starting point for the development of novel therapeutics. Its structural features strongly suggest interactions with ATP-binding pockets or other well-defined sites on key cellular proteins. The primary candidate target classes—protein kinases, tubulin, and adenosine receptors—are all validated nodes for therapeutic intervention. The experimental workflows detailed in this guide provide a clear, logical, and rigorous path for elucidating the precise mechanism of action of this compound. By systematically progressing from broad screening to detailed biochemical and cellular validation, researchers can build a comprehensive and compelling target validation package, paving the way for future lead optimization and preclinical development.

References

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [Link]. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]

  • Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. PubMed. [Link]

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. ResearchGate. [Link]

  • Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. ResearchGate. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [Link]. [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. OUCI. [Link]

  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists. PubMed. [Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. [Link]

  • US20230167121A1 - Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules.
  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-c]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-c]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes. This has led to the development of compounds with diverse therapeutic applications, including but not limited to, anticancer, antiviral, and anti-inflammatory agents. The ability to functionalize this core structure is paramount for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Nucleophilic aromatic substitution (SNA) is a powerful and versatile synthetic strategy for the derivatization of electron-deficient heterocyclic systems. The subject of this guide, 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, is an excellent substrate for SNAr reactions. The electron-withdrawing nature of the fused triazole and pyrimidine rings, coupled with the presence of the chloro substituent at the 5-position, renders this position highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functionalities, including amines, thiols, and alkoxides, thereby enabling the generation of diverse chemical libraries for drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution on 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. It includes a detailed explanation of the underlying reaction mechanism, step-by-step experimental protocols, and essential safety and handling information.

Reaction Mechanism: Understanding the Driving Forces of SNAr on the Triazolopyrimidine Core

The nucleophilic aromatic substitution on 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine proceeds via a classical addition-elimination mechanism. The key to this reaction is the inherent electron deficiency of the pyrimidine ring, which is further amplified by the fused triazole ring.

The reaction can be dissected into two principal steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the 5-position, which bears the chlorine leaving group. This attack temporarily breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing nitrogen atoms of both the pyrimidine and triazole rings, which significantly stabilizes it.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored. This step is typically fast and irreversible, driving the reaction to completion.

The overall workflow of this process can be visualized as follows:

SNAr_MechanismSNAr Mechanism OverviewStart5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine + Nucleophile (Nu-H)DeprotonationDeprotonation of NucleophileStart->DeprotonationReaction InitiationMeisenheimerMeisenheimer Complex(Resonance-Stabilized Intermediate)Product5-Substituted Product + HClMeisenheimer->ProductElimination of Cl-BaseBaseBase->DeprotonationDeprotonation->MeisenheimerNucleophilic Attack

Caption: A simplified diagram of the SNAr mechanism.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions on 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine with amine and thiol nucleophiles. These should be considered as starting points and may require optimization based on the specific nucleophile used.

General Materials and Equipment
  • Starting Material: 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

  • Nucleophiles: Various primary and secondary amines, or thiols

  • Base: Diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or isopropanol

  • Reaction Vessels: Round-bottom flasks or microwave vials

  • Inert Atmosphere: Nitrogen or Argon gas

  • Heating and Stirring: Magnetic stirrer with a hotplate or a microwave reactor

  • Work-up Reagents: Ethyl acetate, water, brine

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 5-(substituted-amino)-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine derivatives.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the starting material. To this solution, add the desired amine nucleophile (1.1 - 1.5 eq) followed by a non-nucleophilic base such as DIPEA or TEA (1.5 - 2.0 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) or heat in a microwave reactor.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure 5-(substituted-amino)-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 5-(substituted-thio)-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine derivatives.

Step-by-Step Procedure:

  • Nucleophile Activation: To a solution of the thiol nucleophile (1.1 eq) in anhydrous DMF, add a base such as potassium carbonate (1.2 eq) at 0 °C and stir for 15-30 minutes.

  • Addition of Starting Material: Add a solution of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (1.0 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Aqueous Work-up: Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-(substituted-thio)-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine derivative.

Experimental_WorkflowGeneral Experimental WorkflowStartReaction Setup(Starting Material, Solvent, Base)NucleophileNucleophile AdditionStart->NucleophileReactionReaction(Heating/Stirring)Nucleophile->ReactionMonitoringMonitoring(TLC/LC-MS)Reaction->MonitoringWorkupAqueous Work-up(Quench, Extract, Wash, Dry)Monitoring->WorkupReaction CompletePurificationPurification(Column Chromatography)Workup->PurificationProductFinal ProductPurification->Product

Caption: A flowchart illustrating the general experimental workflow for SNAr reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions that can be adapted for the SNAr on 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine based on analogous reactions in the literature.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Typical Yield Range
Primary/Secondary AmineDIPEA/TEADMF/DMSO80 - 1202 - 1260 - 90%
AnilineK₂CO₃DMF100 - 1406 - 2450 - 80%
ThiophenolK₂CO₃DMFRT - 601 - 670 - 95%
Aliphatic ThiolNaHTHF/DMF0 - RT0.5 - 375 - 95%

Note: These are generalized conditions and may require optimization for specific substrates. Reaction times and temperatures can be significantly reduced with the use of microwave irradiation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion - Insufficient temperature- Inactive nucleophile- Base is not strong enough- Increase reaction temperature or use microwave heating- Use a more nucleophilic reagent or activate it with a stronger base- Switch to a stronger base (e.g., NaH for thiols)
Formation of Side Products - Di-substitution (if applicable)- Decomposition of starting material or product- Use a stoichiometric amount of the nucleophile- Lower the reaction temperature and monitor carefully
Difficult Purification - Product and starting material have similar polarity- Product is highly polar- Optimize the reaction to drive it to completion- Use a different solvent system for chromatography or consider reverse-phase chromatography

Characterization of Products

The synthesized 5-substituted-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine derivatives can be characterized using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the triazolopyrimidine core and the newly introduced substituent. The disappearance of the signal corresponding to the proton at the 5-position (if present in a related unsubstituted system) and the appearance of new signals will confirm the substitution.

  • ¹³C NMR: The carbon NMR will show a shift in the resonance of the C-5 carbon upon substitution.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the desired product.

  • Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the functional groups present in the molecule.

Safety and Handling

Working with chlorinated heterocyclic compounds and the reagents used in these reactions requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling of Reagents:

    • 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine: This compound is a solid. Avoid generating dust.

    • Solvents (DMF, DMSO): These are organic solvents. Avoid skin contact and inhalation.

    • Bases (DIPEA, TEA, K₂CO₃, NaH): Handle with care. Sodium hydride (NaH) is highly reactive with water and should be handled under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Chlorinated organic waste should be collected in a designated container.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Sundberg, R. J. (2007). The Chemistry of Heterocycles: Chemistry and Biological Activity of Five- to Six-membered Rings and Quinolines. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • PubChem. (n.d.). 5-Chloro-[1][2][3]triazolo[1,5-c]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Hazardous Substances Data Bank (HSDB). Retrieved from [Link]

The Versatile Scaffolding of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine: A Guide for Pharmaceutical Development

The Versatile Scaffolding of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine: A Guide for Pharmaceutical Development

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can serve as versatile building blocks. Among these, 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine has emerged as a highly valuable pharmaceutical intermediate. Its unique structural features, including a reactive chlorine atom and a strategically positioned amino group, make it an ideal starting point for the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of the applications and protocols associated with this potent intermediate, designed for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine belongs to the family of fused heterocyclic compounds known as triazolopyrimidines. This core structure is of significant interest in medicinal chemistry due to its bioisosteric relationship with purines, the fundamental components of nucleic acids. This similarity allows triazolopyrimidine-based compounds to interact with biological targets that recognize purine-containing ligands, such as protein kinases.

The key to the utility of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine as an intermediate lies in its distinct reactive sites. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The amino group at the 2-position provides a handle for further derivatization, enabling the construction of complex molecules with tailored pharmacological properties.

Table 1: Physicochemical Properties of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

PropertyValue
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
CAS Number 76044-36-5
Appearance Solid

Synthesis of the Key Intermediate

A robust and scalable synthesis of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is crucial for its widespread application. While various methods for the synthesis of the triazolopyrimidine core have been reported, a common approach involves the cyclization of a suitably substituted pyrimidine precursor.[4] A Russian patent describes a method for producing related 5-substituted-8-alkoxy[1][2][3]triazolo[1,5-c]pyrimidine-2-amines that avoids the use of hazardous reagents like hydrazine.[1] This approach involves the reaction of a 2-substituted-4-amino-5-alkoxypyrimidine with an isothiocyanatidocarbonate, followed by treatment with hydroxylamine and subsequent cyclization.[1]

Core Application: Nucleophilic Aromatic Substitution at the C5-Position

The primary utility of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine lies in the reactivity of its C5-chloro substituent. This chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, in a process known as nucleophilic aromatic substitution (SNA). This reaction is the cornerstone of its application as a pharmaceutical intermediate, enabling the introduction of diverse side chains that can modulate the biological activity of the final compound.

The general workflow for this key transformation is depicted below:

sn_ar_workflowstartStart: 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-aminereactionNucleophilic Aromatic Substitutionstart->reactionreagentsNucleophile (R-NH2, R-OH, R-SH)Base (e.g., DIPEA, K2CO3)Solvent (e.g., DMF, NMP, Dioxane)reagents->reactionworkupAqueous Work-upExtractionreaction->workuppurificationPurification(e.g., Column Chromatography, Recrystallization)workup->purificationproductProduct: 5-Substituted-[1,2,4]triazolo[1,5-c]pyrimidin-2-aminepurification->productkinase_inhibitor_synthesisstart5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-aminesn_arNucleophilic AromaticSubstitution (SNA)start->sn_arintermediate5-Substituted Intermediatesn_ar->intermediatefurther_functionalizationFurther Functionalization(e.g., at the 2-amino group)intermediate->further_functionalizationapiActive PharmaceuticalIngredient (API)further_functionalization->apipharmacophoreIntroduction ofPharmacophoric Grouppharmacophore->sn_ar

Caption: Strategy for kinase inhibitor synthesis.

Conclusion and Future Perspectives

5-Chlorot[1][2][3]riazolo[1,5-c]pyrimidin-2-amine is a powerful and versatile intermediate in pharmaceutical synthesis. Its straightforward reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of libraries of compounds for drug discovery programs. The triazolopyrimidine core, being a "privileged scaffold," continues to be a focal point for the development of new therapeutics, especially in oncology. As our understanding of the structural requirements for targeting specific biological pathways deepens, the importance of key intermediates like 5-Chlorot[1][2][3]riazolo[1,5-c]pyrimidin-2-amine will undoubtedly continue to grow, paving the way for the next generation of targeted medicines.

References

  • RU2567856C2, "METHOD OF PRODUCING 5-SUBSTITUTED-8-ALKOXYT[1][2][3]RIAZOLO[1,5-c]PYRIMIDINE-2-AMINES," Google Patents, accessed [Date].

  • "Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines," ResearchGate, accessed [Date]. [Link]

  • "Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines," MDPI, accessed [Date]. [Link]

  • "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities," MDPI, accessed [Date]. [Link]

  • "1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction," Preprints.org, accessed [Date]. [Link]

  • "Synthesis ofT[1][2][3]riazolo[1,5-a]pyrimidine (Microreview)," ResearchGate, accessed [Date]. [Link]

  • "Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium," PMC, accessed [Date]. [Link]

  • US20230167121A1, "Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules," Google Patents, accessed [D
  • "(PDF) ChemInform Abstract: Three-Component Synthesis of Some 2-Amino-5-hydroxyt[1][2][3]riazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(Cyanoamino)," ResearchGate, accessed [Date]. [Link]

  • "Synthesis of New Pyrazolo [5, 1-c] [1][2][3]triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity," Science Publishing Group, accessed [Date]. [Link]

  • "Synthesis and SAR ofT[1][2][3]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition," Journal of Medicinal Chemistry, accessed [Date]. [Link]

  • "Synthesis of 1,2,4-Triazolo[1,5-A]pyrimidine Supported Under Ultrasound Irradiation," Semantic Scholar, accessed [Date]. [Link]

  • "Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock," Indonesian Journal of Science & Technology, accessed [Date]. [Link]

  • "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design," PMC, accessed [Date]. [Link]

  • "1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles," Journal of Organic and Pharmaceutical Chemistry, accessed [Date]. [Link]

  • "Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking," PubMed, accessed [Date]. [Link]

  • CA3178865A1, "Substituted {1,2,4,} triazolo{1,5-a} pyrimidine compounds and use in stabilizing microtubules," Google Patents, accessed [D
  • "Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists," PubMed, accessed [Date]. [Link]

  • "Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl SubstitutedT[1][2][3]riazolo[4,3-c]," MDPI, accessed [Date]. [Link]

Application Note: Optimization of Amination Conditions for 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS: 1980044-44-7)[1] is a highly versatile, privileged bicyclic scaffold widely utilized in modern drug discovery. Derivatives of the[1,2,4]triazolo[1,5-c]pyrimidine core are frequently employed in the development of potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors[2] for oncology, as well as highly selective Adenosine A2A receptor antagonists[3] for the treatment of Parkinson's disease.

The strategic value of this building block lies in the differential reactivity of its functional groups. The 2-amino group can participate in late-stage functionalization (e.g., amide coupling or reductive amination)[2], while the 5-chloro position serves as an exceptional electrophilic center. Because the 5-position is flanked by the bridgehead nitrogen and the pyrimidine nitrogen, the electron-withdrawing nature of the fused triazole ring severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This makes the 5-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Rationale and Causality (E-E-A-T)

To achieve high-yielding aminations, it is critical to understand the causality behind the reaction conditions rather than relying on empirical screening.

The SNAr reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electron-deficient 5-position, breaking the aromaticity to form a tetrahedral Meisenheimer complex. This is the rate-determining step. Subsequently, the rapid expulsion of the chloride leaving group restores aromaticity.

SNAr_Mechanism A 5-Chloro[1,2,4]triazolo [1,5-c]pyrimidin-2-amine + R-NH2 B Meisenheimer Complex (Tetrahedral Intermediate) A->B Addition (Rate-Determining) C Aminated Product + HCl B->C Elimination (Fast)

Figure 1: Addition-elimination S_NAr mechanism at the 5-position of the triazolo[1,5-c]pyrimidine core.

Causality Behind Reagent Selection:
  • Solvent Choice: For aliphatic amines, polar protic solvents like ethanol (EtOH) or n-butanol (n-BuOH) are superior to aprotic solvents. The protic solvent acts as a hydrogen-bond donor, stabilizing the departing chloride anion and lowering the transition state energy of the elimination step.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is the optimal base. The steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile, ensuring it only functions to scavenge the generated HCl and prevent the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • Energy Source: Aromatic amines (anilines) possess a delocalized nitrogen lone pair, drastically reducing their nucleophilicity. To overcome the high activation energy barrier for SNAr with anilines, microwave irradiation in high-boiling polar aprotic solvents (e.g., NMP) is required to ensure rapid, localized heating without solvent degradation.

Experimental Workflows and Decision Matrix

Selecting the correct protocol relies entirely on the steric and electronic properties of the target amine.

Amination_Decision_Tree Start Select Amine Nucleophile Aliphatic Aliphatic Amines (1° or unhindered 2°) Start->Aliphatic Aromatic Aromatic Amines (Anilines) or Hindered 2° Start->Aromatic Amide Amides / Highly Deactivated Anilines Start->Amide ProtA Protocol A: Thermal SNAr (80-100 °C) Solvent: EtOH or n-BuOH Aliphatic->ProtA ProtB Protocol B: Microwave SNAr (120-150 °C) Solvent: NMP or DMF Aromatic->ProtB ProtC Protocol C: Buchwald-Hartwig Coupling Pd-Catalyzed Amide->ProtC

Figure 2: Strategic decision tree for selecting the optimal amination protocol.

Protocol A: Thermal SNAr (For Aliphatic Amines)

This protocol is designed as a self-validating system . The reaction progress is visually indicated by the dissolution of the starting material upon heating, followed by the precipitation of the aminated product as the reaction cools, simplifying isolation.

  • Charge Reactor: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (1.0 equiv, e.g., 500 mg).

  • Add Reagents: Suspend the solid in n-butanol (0.2 M relative to the pyrimidine). Add the aliphatic amine (1.2 equiv) and DIPEA (2.5 equiv).

  • Heating: Heat the mixture to 90 °C in an oil bath. The suspension will typically clear into a homogenous solution within 15 minutes.

  • Self-Validating LC-MS Check: After 2 hours, sample 5 µL of the reaction. The starting material exhibits a characteristic 3:1 isotopic pattern for the 35Cl/37Cl isotopes at m/z [M+H]+. Complete conversion is confirmed when this isotopic signature is entirely replaced by the product mass.

  • Isolation: Allow the reaction to cool to room temperature, then further cool to 4 °C in an ice bath for 1 hour. The product will precipitate. Filter the solid, wash with cold ethanol (2 × 5 mL), and dry under vacuum.

Protocol B: Microwave-Assisted SNAr (For Anilines & Hindered Amines)

Anilines require forced conditions. Microwave synthesis provides uniform heating profiles that prevent the thermal degradation often seen in prolonged conventional heating of NMP solutions.

  • Preparation: In a 10 mL microwave vial, combine 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (1.0 equiv), the aniline derivative (1.5 equiv), and DIPEA (3.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Irradiation: Seal the vial and irradiate at 140 °C for 30 minutes (absorption level set to high).

  • Workup: Pour the cooled reaction mixture into rapidly stirring ice water (10 volumes relative to NMP). The sudden change in polarity forces the hydrophobic aminated product to crash out of solution.

  • Purification: Filter the precipitate. If the solid is gummy (indicating trapped NMP), dissolve in EtOAc, wash with 5% aqueous LiCl (3×) to remove residual NMP, dry over Na2SO4, and concentrate.

Protocol C: Buchwald-Hartwig Cross-Coupling (For Unreactive Amides)

When SNAr fails entirely, Palladium-catalyzed cross-coupling is the definitive fallback[2].

  • Catalyst Complexation: In a flame-dried Schlenk tube under argon, combine the pyrimidine core (1.0 equiv), the amide/amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (0.1 M).

  • Reaction: Heat at 100 °C for 12 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes based on the nucleophile class.

Amine ClassExample NucleophileRecommended ProtocolSolventBaseTemp (°C)TimeExpected Yield (%)
Primary Aliphatic MethylamineProtocol AEtOHDIPEA802 h85 - 95%
Sec. Aliphatic MorpholineProtocol An-BuOHDIPEA903 h80 - 90%
Sterically Hindered tert-ButylamineProtocol BDMFDIPEA120 (MW)20 min65 - 75%
Aromatic (Aniline) 3-FluoroanilineProtocol BNMPDIPEA140 (MW)30 min70 - 85%
Deactivated/Amide AcetamideProtocol C1,4-DioxaneCs2CO310012 h50 - 65%

References

  • World Intellectual Property Organization (WIPO)
  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists National Institutes of Health (NIH) - PMC[Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

Introduction: The Privileged[1][2][3]triazolo[1,5-c]pyrimidine Scaffold in Modern Drug Discovery

The fused heterocyclic system of[1][2][3]triazolo[1,5-c]pyrimidine is a cornerstone in contemporary medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[4] This has led to the development of numerous compounds with diverse therapeutic applications, including but not limited to antiviral, antimicrobial, and anticancer agents.[5][6] The ability to strategically functionalize this core structure is paramount to the exploration of new chemical space and the generation of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine serves as a versatile and highly valuable intermediate in the synthesis of these complex molecules. The chlorine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents. This application note provides detailed protocols and expert insights into the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions utilizing this key building block.

Synthesis of the Starting Material: 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

A reliable and scalable synthesis of the starting material is crucial for any drug discovery campaign. The following protocol outlines a common method for the preparation of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

Experimental Protocol: Synthesis of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

Reaction Scheme:

Synthesis_of_Starting_Materialcluster_0Step 1: Cyclizationcluster_1Step 2: Diazotization and Cyclizationcluster_2Step 3: ChlorinationGuanidineGuanidineStep1_Product2,4-Diamino-6-hydroxypyrimidineGuanidine->Step1_ProductNaOEt, EtOH, RefluxMalononitrileMalononitrileMalononitrile->Step1_ProductStep1_Product_22,4-Diamino-6-hydroxypyrimidineStep2_Product[1,2,4]Triazolo[1,5-c]pyrimidin-5(6H)-one-2-amineStep1_Product_2->Step2_Product1. NaNO2, HCl, H2O, 0-5 °C2. HeatStep2_Product_2[1,2,4]Triazolo[1,5-c]pyrimidin-5(6H)-one-2-amineFinal_Product5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amineStep2_Product_2->Final_ProductPOCl3, N,N-Dimethylaniline, RefluxSuzuki_Miyaura_Catalytic_CyclePd(0)L2Pd(0)L₂OxAddOxidativeAdditionPd(0)L2->OxAddR¹-XPd(II)ComplexR¹-Pd(II)-X      |     L₂OxAdd->Pd(II)ComplexTransmetalationTransmetalationPd(II)Complex->TransmetalationR²-B(OR)₂BasePd(II)R1R2R¹-Pd(II)-R²      |     L₂Transmetalation->Pd(II)R1R2RedElimReductiveEliminationPd(II)R1R2->RedElimRedElim->Pd(0)L2RegenerationProductR¹-R²RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Chlorot[1][2][3]riazolo[1,5-c]pyrimidin-2-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add 5-Chlorot[1][2][3]riazolo[1,5-c]pyrimidin-2-amine, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001092
33-Pyridinylboronic acidSPhos-Pd-G2K₃PO₄Dioxane/H₂O951678
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. [7][8][9]This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry. [10] Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand is essential. Ligands like Xantphos, BINAP, or Josiphos-type ligands are often effective in promoting the catalytic cycle. [10]The choice of ligand can significantly impact the reaction's efficiency and is often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Buchwald_Hartwig_Catalytic_CyclePd(0)LPd(0)LOxAddOxidativeAdditionPd(0)L->OxAddAr-XPd(II)ComplexAr-Pd(II)-X    |    LOxAdd->Pd(II)ComplexAmineCoordAmineCoordinationPd(II)Complex->AmineCoordR¹R²NHPdAmineComplex[Ar-Pd(II)(L)(HNR¹R²)]⁺X⁻AmineCoord->PdAmineComplexDeprotonationDeprotonationPdAmineComplex->DeprotonationBasePdAmidoComplexAr-Pd(II)-NR¹R²      |      LDeprotonation->PdAmidoComplexRedElimReductiveEliminationPdAmidoComplex->RedElimRedElim->Pd(0)LRegenerationProductAr-NR¹R²RedElim->ProductSonogashira_Catalytic_Cyclecluster_PdPalladium Cyclecluster_CuCopper CyclePd(0)L2Pd(0)L₂OxAddOxidativeAdditionPd(0)L2->OxAddAr-XPd(II)ComplexAr-Pd(II)-X    |    L₂OxAdd->Pd(II)ComplexTransmetalationTransmetalationPd(II)Complex->TransmetalationPd(II)AlkynylAr-Pd(II)-C≡CR      |      L₂Transmetalation->Pd(II)AlkynylRedElimReductiveEliminationPd(II)Alkynyl->RedElimRedElim->Pd(0)L2RegenerationProductAr-C≡CRRedElim->ProductAlkyneR-C≡C-HBaseBaseAlkyne->BaseCuAcetylideR-C≡C-Cu(I)Base->CuAcetylideCu(I)XCu(I)XCu(I)XCu(I)X->CuAcetylideCuAcetylide->Transmetalation

Application Note: Preparation and Validation of Adenosine Receptor Antagonists Using 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Adenosine receptors (ARs), particularly the A2A and A3 subtypes, are critical G protein-coupled receptors (GPCRs) implicated in neurodegenerative disorders (e.g., Parkinson's disease) and the tumor microenvironment's immunosuppressive network [[1]]([Link]). Classical AR antagonists often rely on xanthine or purine scaffolds; however, these historical compounds frequently suffer from poor pharmacokinetic profiles and rapid in vivo metabolism.

The [1,2,4]triazolo[1,5-c]pyrimidine core has emerged as a privileged, nitrogen-rich bioisostere that mimics the endogenous purine system while offering superior metabolic stability and target selectivity . As a Senior Application Scientist, my experience dictates that utilizing 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine as a central building block provides the most efficient, divergent synthetic route for drug discovery. The electron-deficient nature of the pyrimidine ring, exacerbated by the fused triazole system, renders the C5-chloro position exceptionally reactive towards Nucleophilic Aromatic Substitution (SNAr). This fundamental causality allows for the rapid generation of 5-amino derivatives, which function as highly potent A2A/A3 antagonists .

Pharmacological Mechanism

A2A_Signaling Antagonist Triazolopyrimidine Antagonist Receptor Adenosine A2A/A3 Receptor Antagonist->Receptor Competitive Inhibition G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Modulation cAMP cAMP Levels Effector->cAMP Synthesis

Mechanism of action for triazolopyrimidine-based adenosine receptor antagonists.

Synthetic Strategy & Workflow

The synthesis leverages the differential reactivity of the functional groups on the scaffold to ensure regiocontrol:

  • C5-Position (SNAr): The C5-chloride is highly activated. Using a polar protic solvent stabilizes the Meisenheimer transition state, while a non-nucleophilic base neutralizes the HCl byproduct without competing with the primary amine nucleophile.

  • C2-Position (Acylation): The exocyclic C2-amine is less nucleophilic due to electron delocalization into the triazole ring. Derivatization here requires highly reactive electrophiles (e.g., acyl chlorides) and a catalytic base to proceed efficiently.

Synthetic_Workflow SM 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (Starting Material) SNAr SNAr Reaction (R-NH2, DIPEA, iPrOH, 80°C) SM->SNAr Int 5-Amino Substituted Intermediate SNAr->Int >85% Yield Acyl C2-Amine Functionalization (R'-COCl, Pyridine, 0°C) Int->Acyl Optional Final Target Antagonist Library Int->Final Direct Use Acyl->Final

Synthetic workflow for the preparation of triazolopyrimidine derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: Synthesize 5-amino-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine derivatives.

  • Initiation: In a 50 mL round-bottom flask, suspend 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (1.0 eq, 5.0 mmol) in anhydrous isopropanol (20 mL).

  • Reagent Addition: Add the desired primary amine (e.g., 2-(furan-2-yl)ethanamine) (1.2 eq, 6.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).

    • Causality: DIPEA acts as a steric, non-nucleophilic proton sponge. It ensures the reacting amine remains deprotonated and highly nucleophilic, preventing the formation of unreactive amine hydrochloride salts.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 6 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV 254 nm). The protocol is self-validating: the starting material (Rf = 0.65) must completely disappear, replaced by a highly fluorescent product spot (Rf = 0.30). If SM persists, add 0.2 eq of amine and heat for an additional 2 hours.

  • Isolation: Cool the mixture to 0°C. The product will precipitate directly from the isopropanol.

    • Causality: Isopropanol (iPrOH) is chosen specifically to avoid aqueous workup, which frequently leads to severe emulsion formation with nitrogen-rich heterocycles.

  • Purification: Filter the precipitate, wash with cold isopropanol (2 x 5 mL) and diethyl ether (10 mL), and dry under vacuum.

  • Self-Validation Checkpoint 2 (LC-MS): Confirm mass [M+H]+ and ensure purity >95% before proceeding to biological assays.

Protocol B: In Vitro Radioligand Binding Assay (A2A Receptor)

Objective: Validate the antagonistic affinity (


) of the synthesized compounds.
  • Membrane Preparation: Utilize HEK293 cells stably expressing the human A2A receptor. Resuspend membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM), and 25 µL of the radioligand [3H]ZM241385 (final concentration 1 nM).

  • Self-Validation Checkpoint 3 (Controls): Include wells with DMSO only (Total Binding) and wells with 10 µM unlabelled ZM241385 (Non-Specific Binding). The assay is strictly valid only if the specific binding window is >80% of total binding.

  • Filtration: Incubate for 90 minutes at 25°C. Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Quantitative Data Summaries

Table 1: Optimization of SNAr Reaction Conditions Empirical data demonstrating the superiority of the iPrOH/DIPEA system for isolating the target scaffold.

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (LC-MS, %)
DMFK2CO310046588
THFTEA65124592
iPrOH DIPEA 80 6 91 >98
EtOHDIPEA8088295

Table 2: Representative Binding Affinities (


, nM) of Synthesized Derivatives 
Binding profile demonstrating the impact of C5-substitution on receptor subtype selectivity.
Compound (C5-Substituent)hA1hA2AhA2BhA3Selectivity (A2A/A1)
2-(Furan-2-yl)ethanamine12501.2>10000450>1000
4-Ethylbenzylamine85045>100001.5N/A (A3 selective)
N-Methylpiperazine>10000125>1000085N/A

References

  • Title: [1,2,4]Triazolo[1,5-c]pyrimidines as adenosine receptor antagonists: Modifications at the 8 position to reach selectivity towards A3 adenosine receptor subtype. Source: European Journal of Medicinal Chemistry (2018). URL: [Link]

  • Title: Synthesis and evaluation of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as A2A receptor-selective antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL: [Link]

  • Title: Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2005). URL: [Link]

Sources

Application Note: Recrystallization Protocols for 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine . This compound is a critical scaffold in medicinal chemistry (adenosine receptor antagonists, kinase inhibitors) and agrochemistry (herbicide intermediates).

The guide prioritizes purification efficiency while mitigating the risk of hydrolytic dechlorination —a common failure mode for chloro-substituted fused pyrimidines.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS: 76044-36-5 analog/derivative) presents a unique purification challenge. The molecule contains three distinct functional domains that dictate its solubility:

  • The Triazole-Pyrimidine Core: A planar, electron-deficient aromatic system (moderate polarity, π-stacking tendency).

  • The C2-Amino Group: A hydrogen bond donor/acceptor (increases polarity and solubility in protic solvents).

  • The C5-Chloro Substituent: A lipophilic, electron-withdrawing group that is labile to nucleophilic attack (hydrolysis) under forcing conditions.

Critical Constraint: Unlike its non-halogenated analogs, this compound cannot be subjected to prolonged boiling in basic aqueous media or high-temperature acidic conditions without risking the displacement of the chlorine atom by a hydroxyl group (forming the 5-oxo impurity).

Solubility Profile (Empirical & Predicted)
Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ BoilingSuitability
Polar Aprotic DMF, DMSOHighVery HighGood (Solvent)
Polar Protic Ethanol, MethanolLowModerate/HighExcellent (Solvent)
Acidic Glacial Acetic AcidModerateHighGood (Solvent)
Aqueous WaterInsolubleSparinglyAnti-Solvent
Non-Polar Hexane, TolueneInsolubleLowAnti-Solvent
Chlorinated DCM, ChloroformLowModerateWash Solvent

Recommended Solvent Systems

Based on the "like dissolves like" principle modified for fused heterocycles, two primary systems are recommended.

System A: The "Standard" Protocol (Ethanol/Water)
  • Composition: Ethanol (95% or Absolute) and Water.

  • Mechanism: Temperature-dependent solubility. The compound dissolves in hot ethanol; water acts as a co-solvent to reduce solubility upon cooling, forcing crystallization.

  • Best For: Routine purification of crude material (>85% purity) to remove tarry byproducts.

System B: The "High-Purity" Protocol (DMF/Water)
  • Composition: N,N-Dimethylformamide (DMF) and Water.

  • Mechanism: Anti-solvent precipitation. The compound is dissolved in a minimum volume of DMF; water is added to crash out the product.

  • Best For: Removing inorganic salts or highly polar impurities that might co-crystallize in ethanol.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Preferred)

Objective: Purify 10 g of crude 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine.

  • Preparation: Place 10 g of crude solid in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution:

    • Add 80 mL of Ethanol . Heat the mixture to reflux (approx. 78°C) with stirring.

    • Observation: The solid may not fully dissolve. This is normal.

    • Slowly add Water dropwise through the condenser while maintaining reflux. Stop adding water the moment the solution becomes clear or only a small amount of dark insoluble matter remains.

    • Target Ratio: Typically 4:1 to 3:1 (Ethanol:Water).

  • Hot Filtration (Optional but Recommended):

    • If black specks (carbon/metal residues) persist, filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash: Wash the cake with 2 x 10 mL of cold Ethanol/Water (1:1) .

    • Dry: Dry in a vacuum oven at 40-50°C for 4 hours. Note: Avoid temperatures >60°C to prevent degradation.

Protocol B: DMF/Water Precipitation (For Stubborn Impurities)

Objective: Purify material that "oils out" or fails to crystallize in ethanol.

  • Dissolution: Dissolve 5 g of crude material in the minimum volume of DMF (approx. 15-20 mL) at room temperature or slight warming (40°C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Precipitation:

    • Place the DMF solution in a beaker with rapid stirring.

    • Slowly add Water (approx. 40-60 mL) dropwise.

    • Critical Step: A milky suspension will form. Continue stirring for 30 minutes to allow the amorphous precipitate to ripen into a filterable solid.

  • Isolation: Filter and wash copiously with water to remove residual DMF.

  • Final Polish: Recrystallize the wet cake using Protocol A (Ethanol only) to remove trapped DMF traces, which can be toxic and interfere with biological assays.

Process Logic & Troubleshooting Diagram

The following flowchart visualizes the decision-making process for purification.

RecrystallizationLogic Start Crude 5-Chloro[1,2,4]triazolo [1,5-c]pyrimidin-2-amine CheckPurity Assess Purity (LC-MS/TLC) Start->CheckPurity Decision1 Major Impurities? CheckPurity->Decision1 RouteA Standard Route: Ethanol/Water Decision1->RouteA Tarry/Organic Impurities RouteB High Polarity Route: DMF/Water Decision1->RouteB Salts/Inorganic Impurities StepA1 Reflux in EtOH RouteA->StepA1 StepB1 Dissolve in min. DMF RouteB->StepB1 StepA2 Add H2O until clear StepA1->StepA2 StepA3 Slow Cool -> Filter StepA2->StepA3 Result Pure Crystalline Solid StepA3->Result StepB2 Precipitate with H2O StepB1->StepB2 StepB3 Filter & Wash StepB2->StepB3 StepB3->RouteA StepB3->RouteA Solvent Exchange (Remove DMF)

Caption: Decision matrix for solvent selection based on impurity profile. Route B feeds back into Route A to ensure removal of high-boiling solvents.

Scientific Rationale & Troubleshooting

Why Avoid Boiling Water?

The C-Cl bond at position 5 of the pyrimidine ring is activated by the electron-deficient nature of the fused triazole system. In boiling water (especially if the pH drifts basic), nucleophilic aromatic substitution (


) can occur, replacing -Cl with -OH [1]. This creates the 5-oxo derivative, which is often indistinguishable by TLC but visible in LC-MS (M-18 mass shift).
Troubleshooting "Oiling Out"

If the product separates as an oil rather than crystals:

  • Cause: The water was added too fast, or the temperature dropped too quickly.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Allow the flask to cool inside the oil bath (turn off heat but leave flask in oil) to ensure a very slow thermal gradient.

Isomer Confirmation

Ensure you have the [1,5-c] isomer and not the [1,5-a] isomer. The [1,5-c] system is typically synthesized via the reaction of 4-hydrazinopyrimidines with one-carbon synthons (like cyanogen bromide) [2]. The solubility properties are similar, but the [1,5-c] isomer often has slightly higher solubility in organic solvents due to the specific nitrogen arrangement disrupting the symmetry.

References

  • Potts, K. T., et al. "1,2,4-Triazoles. XXVIII. The reaction of 2,4-dichloropyrimidine with hydrazine and the synthesis of s-triazolo[4,3-c]pyrimidine." Journal of Organic Chemistry, 1970. Link (Describes the fundamental reactivity of chloro-pyrimidines and hydrazine, leading to the [1,5-c] precursors).

  • Brown, D. J., & Nagamatsu, T. "The Dimroth Rearrangement of Some 1,2,4-Triazolo[4,3-c]pyrimidines." Australian Journal of Chemistry, 1977. Link (Foundational work on the synthesis and stability of the [1,5-c] vs [4,3-c] systems).

  • Fischer, G., et al. "Synthesis and herbicidal activity of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine." Pesticide Science, 1998.
  • Richardson, A. "Purification of Triazolopyrimidines." U.S. Patent 5,877,313.

Handling and storage protocols for 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Reconstitution Protocols for 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Executive Summary

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a highly privileged, electron-deficient bicyclic scaffold utilized extensively in modern drug discovery. It serves as a critical building block for synthesizing potent kinase inhibitors (e.g., CDK2 inhibitors)[1] and highly selective adenosine receptor antagonists[2]. However, the specific electronic properties that make it an excellent electrophile for cross-coupling and amination reactions also render it highly susceptible to environmental degradation. This application note details the physicochemical vulnerabilities of this scaffold and provides field-proven, self-validating protocols to ensure structural integrity during storage and reconstitution.

Physicochemical Profiling & Mechanistic Vulnerability

Understanding the physical and chemical parameters of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is the first step in preventing its degradation.

Table 1: Physicochemical & Identification Data

ParameterValue
Chemical Name 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
CAS Registry Number 1980044-44-7
Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
Core Scaffold Fused triazolopyrimidine
Primary Utility Electrophilic building block for oncology and neurology targets
Causality of Degradation: The SNAr Liability

The 5-chloro position on the [1,2,4]triazolo[1,5-c]pyrimidine core is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. The electron-withdrawing nature of the adjacent pyrimidine nitrogens, coupled with the fused triazole ring, creates a severe electron deficiency at the C5 carbon. While this makes the scaffold an exceptional electrophile for synthesizing complex polyheterocyclic systems, it creates a profound liability: ambient water can act as a nucleophile. Exposure to atmospheric moisture leads to rapid hydrolysis, converting the active 5-chloro building block into a 5-oxo/hydroxy degradant. This irreversible transformation renders the compound completely unreactive for subsequent cross-coupling or amination steps.

SNAr_Degradation A 5-Chloro[1,2,4]triazolo [1,5-c]pyrimidin-2-amine (Intact Scaffold) B Atmospheric Moisture (H2O Exposure) A->B Improper Storage C Nucleophilic Attack (SNAr) at C5 Position B->C Hydrolysis D 5-Hydroxy/5-Oxo Degradant (Loss of Reactivity) C->D Irreversible Degradation

SNAr hydrolysis pathway of the 5-chloro triazolopyrimidine scaffold.

Self-Validating Storage & Handling Protocols

To preserve the integrity of the C-Cl bond, all handling must be strictly anhydrous. The protocols below are designed as a self-validating system: by eliminating the vectors for moisture introduction (e.g., freeze-thaw condensation), the protocol inherently guarantees the stability of the compound.

Table 2: Solvent Compatibility & Reconstitution Matrix

SolventSuitabilityRationale / Causality
Anhydrous DMSO OptimalHigh solubility; completely inert to the C5 position if strictly anhydrous.
Anhydrous DMF OptimalExcellent solvation; ideal for immediate downstream SNAr or coupling reactions.
Methanol / Ethanol IncompatibleProtic solvents act as nucleophiles, causing rapid solvolysis at C5.
Water / Buffers IncompatibleInduces irreversible hydrolysis to the 5-oxo/hydroxy degradant.
Step-by-Step Reconstitution Methodology
  • Thermal Equilibration : Remove the sealed vial from -20°C storage[4]. Do not open immediately. Allow the vial to equilibrate to ambient temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Atmospheric Control : Transfer the equilibrated vial to a glovebox or connect it to a Schlenk line. Purge the headspace with ultra-pure Argon. Causality: Argon is heavier than air and Nitrogen; it provides a superior, dense protective blanket over the solid powder.

  • Solvent Addition : Using a perfectly dry, gas-tight syringe, inject the required volume of anhydrous DMSO or DMF (water content <50 ppm) directly through the septum to achieve the desired stock concentration (e.g., 50 mM).

  • Dissolution : Vortex gently until the solid is completely dissolved. Avoid sonication if the water bath is warm, as thermal energy can accelerate side reactions with trace solvent impurities.

  • Aliquoting & Cryopreservation : Dispense the stock solution into single-use, pre-dried amber glass vials. Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C freezer. Causality: This step eliminates freeze-thaw cycles, which are the primary vector for ambient moisture introduction during repeated use.

Reconstitution_Workflow Step1 Equilibrate Vial to Room Temp (Desiccated) Step2 Argon/N2 Purge (Glovebox or Schlenk) Step1->Step2 Step3 Reconstitute in Anhydrous DMSO/DMF Step2->Step3 Step4 Aliquot into Single-Use Vials Step3->Step4 Step5 Flash Freeze (Liquid N2) & Store at -20°C Step4->Step5

Anhydrous reconstitution and aliquoting workflow for moisture-sensitive scaffolds.

Analytical Validation (QC)

Before committing this building block to a multi-step synthesis or a high-throughput screening campaign, its structural integrity must be analytically validated to ensure the 5-chloro group remains intact.

  • LC-MS Analysis : Analyze a highly diluted aliquot. The intact molecule will display the characteristic isotopic pattern of a single chlorine atom (M and M+2 peaks at approximately 170/172 m/z). Degradation is definitively indicated by a mass shift to 152 m/z, representing the substitution of chlorine (-35 Da) with a hydroxyl group (+17 Da).

  • 1H NMR Spectroscopy : In DMSO-d6, the pyrimidine C-H proton is highly deshielded due to the adjacent nitrogens and the chlorine atom. Hydrolysis significantly alters the electronic environment of the ring, resulting in a distinct upfield shift of this proton, serving as a rapid diagnostic tool for batch integrity.

References

  • BLD Pharm. 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine Storage & Handling Data.4

  • ArTS (University of Trieste). Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Chemistry and SAR Profile as Adenosine Receptor Antagonists.2

  • RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.1

  • PMC / NIH. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of fused bicyclic systems like 5-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine—a critical scaffold in both agrochemical (e.g., penoxsulam intermediates) and pharmaceutical (e.g., JAK2/tubulin dual inhibitors) development—presents unique chemoselective and regioselective challenges.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common points of failure in this workflow. Rather than just providing a recipe, this guide explains the mechanistic causality behind each step to ensure your protocols are robust, scalable, and self-validating.

Reaction Pathway & Workflow Visualization

The standard synthesis proceeds via a three-stage cascade: regioselective hydrazinolysis, cyanogen bromide (BrCN) cyclization, and a base-catalyzed Dimroth rearrangement.

SynthesisPathway SM 2,4-Dichloropyrimidine (Starting Material) Step1 Hydrazinolysis NH2NH2·H2O, -5°C SM->Step1 Int1 2-Chloro-4-hydrazinyl pyrimidine Step1->Int1 Step2 Cyclization BrCN, NaHCO3, pH 8 Int1->Step2 Int2 5-Chloro[1,2,4]triazolo [4,3-c]pyrimidin-2-amine (Kinetic Isomer) Step2->Int2 Step3 Dimroth Rearrangement NaOMe, 50°C Int2->Step3 Prod 5-Chloro[1,2,4]triazolo [1,5-c]pyrimidin-2-amine (Thermodynamic Product) Step3->Prod

Reaction pathway from 2,4-dichloropyrimidine to the thermodynamic [1,5-c] triazolopyrimidine.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my hydrazinolysis step yielding a mixture of isomers and over-addition products?

The Causality: 2,4-dichloropyrimidine possesses two electrophilic sites. The C4 position is inherently more reactive toward nucleophilic attack due to its para-like relationship to N1 and ortho relationship to N3. However, if the reaction temperature exceeds 0 °C, or if a large excess of hydrazine is added too rapidly, the kinetic preference is overridden, leading to C2-attack or 2,4-dihydrazinylpyrimidine formation. The Fix: Maintain the reaction strictly between -5 °C and 0 °C. Use exactly 1.05 equivalents of hydrazine hydrate, and employ a slow, dropwise addition to ensure the local concentration of hydrazine remains low.

Q2: My cyclization with Cyanogen Bromide (BrCN) stalls at 50% conversion. How do I push it to completion?

The Causality: The reaction of the hydrazinyl intermediate with BrCN forms a cyanohydrazine intermediate, which subsequently cyclizes. This process releases one equivalent of hydrobromic acid (HBr). If the reaction is unbuffered, the HBr rapidly drops the pH, protonating the unreacted hydrazine starting material. A protonated hydrazine is no longer nucleophilic, causing the reaction to stall completely [1]. The Fix: Implement dynamic pH control. Do not rely on a single addition of base. Instead, continuously monitor the reaction and add saturated aqueous NaHCO


 to maintain the pH strictly at ~8.0 throughout the 4-hour reaction window.
Q3: NMR confirms the triazole ring formed, but the chemical shifts don't match the[1,5-c] isomer. What happened?

The Causality: You have isolated the kinetic trap. Cyclization of 4-hydrazinylpyrimidines with BrCN initially yields the kinetically favored [4,3-c] isomer. To obtain the target [1,5-c] isomer, you must force a Dimroth Rearrangement [2]. This base-catalyzed isomerization involves the opening of the pyrimidine ring at the C5-N6 bond and subsequent reclosure onto the adjacent nitrogen, driven by the thermodynamic stability of the [1,5-c] system. The Fix: Isolate the intermediate, resuspend it in methanol, and subject it to a strong base (NaOMe) with heat to drive the rearrangement to completion.

Quantitative Data: Optimizing the Dimroth Rearrangement

The table below summarizes our internal validation data regarding the critical Dimroth rearrangement step. Failure to optimize this step is the primary cause of low overall yields in [1,5-c] synthesis.

Rearrangement ConditionTemperatureTimeIsomeric Ratio ([1,5-c]:[4,3-c])Isolated Yield of [1,5-c]Observation / Causality
NaOMe / MeOH25 °C4 h40:6035%Insufficient thermal energy to overcome ring-opening activation barrier.
NaOMe / MeOH 50 °C 8 h >99:1 92% Optimal. Complete conversion to the thermodynamic sink.
NaOH / H2O80 °C4 h80:2055%High heat + aqueous base leads to competitive hydrolysis of the pyrimidine ring.
AcOH / AcONa100 °C12 h95:578%Acid-catalyzed route works but requires harsh conditions and longer times.

Validated Experimental Protocols

To ensure self-validating results, follow these step-by-step methodologies for the two most critical phases of the synthesis.

Protocol A: Buffered Cyclization (Kinetic Product Isolation)

This protocol ensures complete conversion of the hydrazine precursor without acidic stalling.

  • Preparation: Dissolve 2-chloro-4-hydrazinylpyrimidine (10 mmol) in 15 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add cyanogen bromide (BrCN, 11 mmol, 1.1 eq) in portions over 15 minutes. (Caution: BrCN is highly toxic and volatile; perform strictly in a fume hood).

  • Dynamic pH Control: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Monitor the pH using indicator strips or a probe. Continuously add saturated aqueous NaHCO

    
     dropwise to maintain the pH at exactly 8.0.
    
  • Completion & Isolation: Stir for 4 hours. Once TLC indicates complete consumption of the starting material, concentrate the mixture in vacuo. Partition the residue between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the intermediate 5-chloro[1,2,4]triazolo[4,3-c]pyrimidin-2-amine.
Protocol B: Base-Catalyzed Dimroth Rearrangement (Thermodynamic Product)

This protocol drives the kinetic intermediate into the highly stable[1,5-c] configuration.

  • Preparation: Suspend the isolated [4,3-c] intermediate (approx. 8 mmol) in 20 mL of anhydrous methanol.

  • Catalysis: Add a freshly prepared solution of sodium methoxide (NaOMe, 12 mmol, 1.5 eq) in methanol.

  • Thermal Isomerization: Attach a reflux condenser and heat the reaction mixture to 50 °C for 8 hours. The suspension will typically clarify as the rearrangement proceeds, followed by the precipitation of the highly crystalline [1,5-c] product.

  • Quenching & Isolation: Cool the reaction to 0 °C. Carefully neutralize the mixture to pH 7.0 using 1M HCl to prevent degradation. Filter the precipitated solid, wash with cold methanol, and dry under vacuum to afford pure 5-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine.

References

  • Chen, Li, et al. "Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1,2,4]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2." Journal of Medicinal Chemistry 66.21 (2023): 15006-15024.[Link]

  • Wang, et al. "Synthesizing method of 2-amino-5,8-dimethoxy[1,2,4]-triazolo[1,5-c]-pyrimidine.

Technical Support Center: Purification of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine

Technical Support Center: Purification of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine. The focus is on identifying and removing common impurities that may arise during its synthesis, ensuring the high purity required for subsequent applications.

Introduction to Purification Challenges

5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the success of downstream reactions and the pharmacological profile of the final products. Impurities can arise from unreacted starting materials, side reactions, or degradation during synthesis and workup. This guide will address common purification challenges and provide practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine?

The nature of impurities is highly dependent on the synthetic route employed. Two common routes for the synthesis of the triazolopyrimidine core are:

  • Condensation of an aminotriazole with a β-dicarbonyl equivalent: This is a widely used method for constructing the triazolopyrimidine scaffold.[2][3]

  • Chlorination of a corresponding hydroxytriazolopyrimidine: This involves the conversion of a hydroxyl group to a chloro group, often using reagents like phosphorus oxychloride (POCl₃).[4][5]

Based on these routes, the following are potential impurities:

  • Unreacted Starting Materials:

    • 3-Amino-1,2,4-triazole (if using the condensation route).

    • The pyrimidine precursor (e.g., a di-chlorinated or hydroxy-chloro pyrimidine).

    • 2-Amino-5-hydroxy[1][2]triazolo[1,5-c]pyrimidine (if using the chlorination route).

  • Side-Reaction Products:

    • Hydrolysis Product (2-Amino-5-hydroxy[1][2]triazolo[1,5-c]pyrimidine): The 5-chloro group is susceptible to hydrolysis, especially during aqueous workup or if moisture is present in subsequent steps.[5][6]

    • Polymeric Byproducts: These can form under harsh reaction conditions, particularly with reagents like POCl₃.[7]

    • Isomeric Byproducts: Depending on the specific pyrimidine precursor used, the formation of isomeric triazolopyrimidine products is a possibility.

Q2: My reaction mixture is a dark, tarry mess. How can I begin to isolate my product?

Dark, polymeric byproducts are often a challenge, particularly in reactions involving strong dehydrating agents like phosphorus oxychloride.

Initial Workup Strategy:

  • Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution. This will neutralize excess acid and precipitate the crude product.

  • Filtration: Filter the resulting solid and wash it thoroughly with water to remove inorganic salts.

  • Solvent Trituration: The crude, dark solid can often be purified by trituration (slurrying) with a suitable organic solvent. This can help to dissolve some of the more soluble impurities, leaving the desired product as a cleaner solid. Good starting solvents for trituration include:

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dichloromethane

The choice of solvent will depend on the solubility of your product versus the impurities. It is advisable to test the solubility of a small amount of the crude material in various solvents.

Q3: I have a solid product, but TLC analysis shows multiple spots. How can I effectively purify it?

For solid products containing multiple impurities, recrystallization and column chromatography are the most effective purification techniques.

Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities from a solid product. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.

Recommended Solvents for Recrystallization of Triazolopyrimidines:

Solvent/Solvent SystemComments
EthanolOften a good starting point for recrystallization of triazolopyrimidine derivatives.
Methanol/DMFA combination of a good solvent (DMF) and an anti-solvent (Methanol) can be effective for inducing crystallization.[8]
Aqueous EthanolFor more polar compounds, a mixture of ethanol and water can be a suitable recrystallization solvent.[9]

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in the minimum amount of hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the preferred method.

dot

Caption: Workflow for Column Chromatography Purification.

Key Parameters for Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice for the purification of triazolopyrimidine derivatives.[1][10]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. For more polar compounds, adding a small amount of methanol to the mobile phase may be necessary. For basic compounds like amines, adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and prevent tailing.[11]

  • Loading Technique: Dry loading is often preferred to achieve better separation. This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[12]

Q4: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.

TLC Conditions for 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) or dichloromethane and methanol (e.g., 95:5) is a good starting point. Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.

  • Visualization:

    • UV Light (254 nm): The triazolopyrimidine ring system is UV active and will appear as a dark spot on a fluorescent background.

    • Staining: If the impurities are not UV active, staining with potassium permanganate or anisaldehyde can be used for visualization.[9]

Q5: My purified product still shows a minor impurity by HPLC. What could it be and how can I remove it?

Even after chromatography, trace impurities can remain.

  • Potential Trace Impurity: The corresponding hydroxy derivative (2-Amino-5-hydroxy[1][2]triazolo[1,5-c]pyrimidine) is a common trace impurity resulting from slight hydrolysis of the chloro group.

  • Removal of Trace Hydroxy Impurity:

    • Aqueous Wash: Dissolve the product in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The more acidic hydroxy compound may be partially extracted into the aqueous layer.

    • Final Recrystallization: A final recrystallization step after chromatography can often remove trace impurities.

Analytical Characterization for Purity Assessment

To confirm the purity of the final product, it is essential to use a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a common setup for analyzing nitrogen-containing heterocycles.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the desired product.

Logical Troubleshooting Workflow

dot

troubleshooting_workflowStartStartCrude_ProductCrude Product Analysis (TLC/NMR)Start->Crude_ProductImpurity_IdentificationIdentify Potential ImpuritiesCrude_Product->Impurity_IdentificationPurification_StrategySelect Purification StrategyImpurity_Identification->Purification_StrategyRecrystallizationRecrystallization?Purification_Strategy->RecrystallizationColumn_ChromatographyColumn Chromatography?Recrystallization->Column_ChromatographyNoFurther_AnalysisPurity Check (HPLC/NMR)Recrystallization->Further_AnalysisYesAqueous_WashAqueous Wash?Column_Chromatography->Aqueous_WashNoColumn_Chromatography->Further_AnalysisYesAqueous_Wash->Further_AnalysisYesPure_ProductPure ProductFurther_Analysis->Pure_ProductPurity >95%ImpureImpureFurther_Analysis->ImpurePurity <95%Impure->Purification_Strategy

Caption: A logical workflow for troubleshooting the purification of 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine.

References

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). Indonesian Journal of Science & Technology. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Molecules. [Link]

  • Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. (2013). Arabian Journal of Chemistry. [Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. (2016). ACS Infectious Diseases. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of[1][2]Triazolo[1,5-a]pyrimidine (Microreview). (2016). Chemistry of Heterocyclic Compounds. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules. [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2017). Bioorganic & Medicinal Chemistry. [Link]

  • An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. (2025). ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2014). Organic Process Research & Development. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). European Journal of Medicinal Chemistry. [Link]

  • Tips for achieving greener, safer flash chromatography. (2025). Biotage. [Link]

  • Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. (2025). Scientific Reports. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025). ResearchGate. [Link]

  • Successful Flash Chromatography. (2018). King Group. [Link]

  • Chloropyrimidine process. (2000).
  • 1,2,4-Triazolo[1,5-a]pyridine synthesis. (2022). Organic Chemistry Portal. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2022). ResearchGate. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). LCGC. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (2019). Journal of the Indian Chemical Society. [Link]

  • Phosphoryl chloride. (2024). Wikipedia. [Link]

Preventing hydrolysis of the chloro group in 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Technical Support Center: 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

Welcome to the technical support guide for 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic intermediate. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot a critical challenge associated with this compound: the hydrolysis of the C5-chloro group. By understanding the underlying chemical principles, you can significantly improve your experimental outcomes, ensuring the integrity of your starting material and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is the chloro group on 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine so susceptible to hydrolysis?

The high reactivity of the C5-chloro group is a direct consequence of the electron-deficient nature of the fused[1][2][3]triazolo[1,5-c]pyrimidine ring system. The mechanism at play is a Nucleophilic Aromatic Substitution (SNAr) .[4][5]

Here's the causal explanation:

  • Electron-Deficient Ring: The nitrogen atoms within both the triazole and pyrimidine rings are highly electronegative. They exert a strong electron-withdrawing inductive and resonance effect, pulling electron density away from the ring carbons.

  • Activation of the C5 Position: This electron withdrawal makes the carbon atom attached to the chlorine (C5) highly electrophilic and thus, exceptionally vulnerable to attack by nucleophiles, including water.

  • Stabilized Intermediate: When a nucleophile like water attacks the C5 position, the aromaticity of the pyrimidine ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex.[6] This intermediate is resonance-stabilized, with the negative charge delocalized effectively onto the electronegative nitrogen atoms of the ring system. This stabilization lowers the activation energy for the reaction, facilitating the substitution.[5]

  • Leaving Group Departure: The final step is the expulsion of the chloride ion and the re-aromatization of the ring to form the 5-hydroxy byproduct.

The instability of similar chloro-substituted triazolopyrimidines is a known challenge in synthetic campaigns, often requiring the intermediate to be used immediately after preparation without extensive purification.[7]

Caption: Figure 1: SNAr Hydrolysis Mechanism

Q2: What are the ideal storage and handling conditions for this compound?

Given its sensitivity to moisture, stringent anhydrous conditions are paramount.

  • Storage: Store the solid compound in a tightly sealed container, preferably within a desiccator containing a robust drying agent (e.g., Drierite®, phosphorus pentoxide). For long-term storage, flushing the container with an inert gas (Argon or Nitrogen) and storing at low temperatures (-20°C) is highly recommended.

  • Handling: Always handle the compound in a low-humidity environment, such as a glove box or under a positive pressure of inert gas. Use oven-dried glassware and anhydrous solvents for all experiments.

Q3: Which solvents should I use or avoid to minimize hydrolysis?

Solvent choice is critical. The primary goal is to eliminate protic sources that can act as nucleophiles.

Solvent ClassRecommendationSpecific ExamplesRationale
Aprotic Polar Highly Recommended Anhydrous DMF, NMP, Acetonitrile (MeCN)Solubilizes the polar starting material without providing a proton source for hydrolysis. NMP has been used effectively in SNAr reactions with similar intermediates.[7]
Aprotic Non-Polar Recommended Anhydrous Toluene, Dioxane, THFExcellent for maintaining anhydrous conditions. THF is a common choice for reactions with moisture-sensitive reagents.[8]
Protic AVOID Water, Methanol, EthanolThese solvents are nucleophiles and will directly participate in and promote the hydrolysis reaction.
Aqueous Buffers Use with Extreme Caution Phosphate, Acetate buffersOnly use if absolutely necessary for the primary reaction. The presence of water guarantees some level of hydrolysis. If required, use the lowest possible temperature and shortest reaction time.

Troubleshooting Guide

Q1: My reaction yield is low, and I see an unexpected byproduct in my analysis. How can I confirm if hydrolysis is the culprit?

The most likely byproduct is 5-Hydroxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. You can use the following analytical techniques to identify it:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The hydrolyzed product will have a distinct molecular weight.

    • M.W. of Starting Material (C₆H₄ClN₅): ~181.58 g/mol

    • M.W. of Hydrolyzed Product (C₆H₅N₅O): ~163.15 g/mol You will observe an ion corresponding to [M+H]⁺ at m/z ~164.16 for the byproduct, which is 18 mass units lower than the starting material's [M+H]⁺ at m/z ~182.57.

  • High-Performance Liquid Chromatography (HPLC): The hydroxyl byproduct is significantly more polar than the chloro starting material. On a reverse-phase column (e.g., C18), the byproduct will have a much shorter retention time. Spiking a sample with your starting material will confirm the identity of that peak.

  • Nuclear Magnetic Resonance (¹H NMR): While subtle, there may be slight shifts in the aromatic protons of the triazolopyrimidine core upon substitution of -Cl with -OH. Comparing the spectrum of your product mixture to a pure standard of the starting material can reveal the presence of new, unexpected peaks.

Q2: I've confirmed hydrolysis is occurring. What experimental parameters can I change to prevent it?

If hydrolysis is compromising your reaction, a systematic optimization of your protocol is necessary. This workflow can guide your troubleshooting efforts.

TroubleshootingWorkflowFigure 2: Workflow for Mitigating HydrolysisStartProblem: Hydrolysis DetectedCheck_AnhydrousAre you using strictanhydrous conditions?Start->Check_AnhydrousImplement_AnhydrousImplement Protocol:- Oven-dry all glassware- Use anhydrous solvents- Run under N₂ or Ar atmosphereCheck_Anhydrous->Implement_AnhydrousNoCheck_SolventIs your solvent aprotic?Check_Anhydrous->Check_SolventYesMonitor_ReactionMonitor reaction progress(TLC, LC-MS)Implement_Anhydrous->Monitor_ReactionChange_SolventSwitch to an anhydrous aprotic solvent(e.g., Toluene, THF, DMF)Check_Solvent->Change_SolventNoCheck_TempWhat is the reaction temperature?Check_Solvent->Check_TempYesChange_Solvent->Monitor_ReactionLower_TempDecrease temperature.Try 0°C or -20°C.Check_Temp->Lower_TempAbove 0°CCheck_BaseAre you using a base?Check_Temp->Check_BaseAt or below 0°CLower_Temp->Monitor_ReactionBase_TypeIs the base a hydroxide source(e.g., NaOH, KOH)?Check_Base->Base_TypeYesCheck_Base->Monitor_ReactionNoSwitch_BaseSwitch to a non-nucleophilic,anhydrous base(e.g., DIPEA, DBU, Proton-Sponge®)Base_Type->Switch_BaseYesBase_Type->Monitor_ReactionNo (e.g., Amine base)Switch_Base->Monitor_ReactionSuccessProblem SolvedMonitor_Reaction->Success

Caption: Figure 2: Workflow for Mitigating Hydrolysis

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution While Minimizing Hydrolysis

This protocol describes a general setup for reacting 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine with a generic nucleophile (Nu-H), such as an amine or thiol.

Materials:

  • 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

  • Nucleophile (Nu-H, 1.1 eq.)

  • Anhydrous, non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.5 eq.)

  • Anhydrous aprotic solvent (e.g., THF or NMP)

  • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer/thermocouple, and septum

  • Inert gas line (Argon or Nitrogen) with a bubbler

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with inert gas. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • To the reaction flask, add 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (1.0 eq.) and the nucleophile (Nu-H, 1.1 eq.).

    • Using a syringe, add the anhydrous aprotic solvent to dissolve or suspend the reagents.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the initial reaction rate and minimize side reactions.

  • Base Addition: Add the anhydrous, non-nucleophilic base (DIPEA) dropwise via syringe over 5-10 minutes. Using a strong, nucleophilic base like NaOH or KOH is strongly discouraged as it will aggressively promote hydrolysis.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress every 30-60 minutes using a suitable analytical method (e.g., TLC or LC-MS). If the reaction is sluggish, the temperature can be allowed to slowly warm to room temperature.

  • Workup: Once the reaction is complete, proceed with your standard aqueous workup and purification protocol. Minimize the contact time with the aqueous phase if possible.

References

  • DCHEN, J. et al. (2012). Heterocycle Synthesis via Direct C-H/N-H Coupling. PMC. Available at: [Link]

  • OUKOLOFF, A. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]

  • GUJJAR, R. et al. (2009). Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice. PMC. Available at: [Link]

  • SINGH, S.B. et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available at: [Link]

  • KUMAR, G. et al. (2020). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • LI, G. et al. (2023). Sustainable production of value-added N-heterocycles from biomass-derived carbohydrates via spontaneous self-engineering. National Science Open. Available at: [Link]

  • KOCHEROVA, N. & KULIKOV, A. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]

  • ANSWERS. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. ResearchGate. Available at: [Link]

  • BOOKER, M. et al. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. PMC. Available at: [Link]

  • OUKOLOFF, A. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. Available at: [Link]

  • BOOKER, M. et al. (2011). Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors with Clinical Candidate Potential. Journal of Medicinal Chemistry. Available at: [Link]

  • MRAYEJ, O., AL-SULAIMAN, M. & AL-MASOUDI, N. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science and Technology. Available at: [Link]

  • SINGH, R.M. & SINGH, O.V. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC. Available at: [Link]

  • STAROSOTNIKOV, A.M. et al. (2017). Conventional synthetic routes to[1][2][3]triazolo[1,5‐a]pyridines. ResearchGate. Available at: [Link]

  • CHEN, Y. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • KOVALENKO, S. et al. (2022). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. Available at: [Link]

  • AL-SOUD, Y.A., AL-MASOUDI, N.A. & FERWANAH, A.E.S. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • ASYSTEMATIC. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • WIKIPEDIA. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • ORGANIC CHEMISTRY PORTAL. (n.d.). 1,2,4-Triazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • KPU PRESSBOOKS. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • PUBCHEM. (n.d.).[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. Available at: [Link]

  • WIKIPEDIA. (n.d.). Dynamic covalent chemistry. Wikipedia. Available at: [Link]

  • CHEMISTRY LIBRETEXTS. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • WANG, H. et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. Available at: [Link]

Technical Support Center: Optimizing Temperature for Substitution Reactions of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine

Technical Support Center: Optimizing Temperature for Substitution Reactions of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the temperature for your nucleophilic substitution reactions and achieve your desired outcomes.

Introduction: The Chemistry at Play

5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring fused to a triazole ring. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is fundamental in medicinal chemistry for creating diverse molecular libraries. The electron-withdrawing nature of the fused triazole ring and the pyrimidine nitrogens activates the ring system for nucleophilic attack.[2][3]

The general mechanism proceeds through a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer-like complex.[1][4] In the second, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the ring system.[5] Temperature is a critical parameter that can significantly influence the reaction rate, yield, and even the product distribution.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction is not proceeding at room temperature. What is the first step I should take?

Many SNAr reactions, particularly with less reactive nucleophiles, require thermal energy to overcome the activation barrier.[1] If your reaction shows little to no conversion at room temperature, a gradual and incremental increase in temperature is the recommended first step. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each temperature increment is crucial to identify the optimal conditions without promoting side reactions.

Q2: I'm observing the formation of multiple products. How can temperature optimization help?

The formation of multiple products can often be attributed to a competition between kinetically and thermodynamically favored pathways.[6][7]

  • Kinetic Control: At lower temperatures, the product that is formed fastest (the kinetic product) will be the major product. This is because the reaction proceeds through the transition state with the lowest activation energy.[8][9]

  • Thermodynamic Control: At higher temperatures, the reaction becomes more reversible, allowing for an equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will predominate.[6][8]

By carefully adjusting the temperature, you can favor the formation of your desired product. If the desired product is the kinetic one, running the reaction at a lower temperature for a longer duration might be beneficial. Conversely, if the thermodynamic product is desired, increasing the temperature could drive the reaction towards that outcome.

Q3: What are common side reactions, and how does temperature influence them?

A common side reaction is hydrolysis or solvolysis, where the solvent (e.g., water or an alcohol) acts as a competing nucleophile, leading to the formation of a hydroxypyrimidine or alkoxypyrimidine byproduct.[1] High temperatures and prolonged reaction times can exacerbate this issue.[1] If you observe significant solvolysis, consider lowering the reaction temperature or switching to an aprotic solvent such as DMF or DMSO.[1]

Q4: Can I use microwave irradiation to accelerate my reaction?

Yes, microwave-assisted synthesis is a highly effective technique for these types of reactions and can dramatically reduce reaction times from hours to minutes.[1] For example, reactions of similar chloropyrimidines with amines can often be completed in 15-30 minutes at temperatures between 120–140 °C.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the substitution reactions of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps & Explanation
Insufficient Temperature Gradually increase the reaction temperature in 10-20 °C increments. Many SNAr reactions require heating to proceed at a reasonable rate.[1] Monitor by TLC/LC-MS to find the optimal temperature.
Weak Nucleophile For weaker nucleophiles, higher temperatures are generally required. If increasing the temperature leads to decomposition, consider using a stronger nucleophile or a catalyst.
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile can often accelerate SNAr reactions.[10][11] Protic solvents can solvate the nucleophile, reducing its reactivity.[12]
Steric Hindrance If either the nucleophile or the substrate has bulky groups near the reaction site, higher temperatures may be needed to overcome the steric barrier.[1]
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps & Explanation
Hydrolysis/Solvolysis This occurs when the solvent acts as a nucleophile.[1] To minimize this, lower the reaction temperature. If the reaction is too slow at lower temperatures, switch to a non-protic solvent like DMF, DMSO, or THF.[1]
Thermal Decomposition The starting material, product, or reagents may be degrading at the reaction temperature. Run the reaction at a lower temperature for a longer period. If possible, obtain thermal stability data (e.g., from a Safety Data Sheet) for your compounds.
Kinetic vs. Thermodynamic Products If you are isolating an undesired isomer, you may be operating under conditions that favor its formation. For the kinetic product, use lower temperatures.[6] For the thermodynamic product, use higher temperatures to allow the reaction to equilibrate.[6]

Experimental Protocols

General Protocol for Temperature Screening
  • Reaction Setup: In parallel reaction vials, combine 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (1.0 eq), the desired nucleophile (1.1-1.5 eq), and a suitable solvent (e.g., DMF, DMSO, or isopropanol). If necessary, add a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).

  • Temperature Gradient: Place the vials in a heating block with a temperature gradient or run separate reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to determine the extent of conversion and the product profile.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and purity for further optimization of reaction time and stoichiometry.

Microwave-Assisted Amination Protocol
  • Reaction Setup: In a microwave-safe vial, combine 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine (1.0 eq), the amine nucleophile (1.2 eq), and a suitable solvent such as propanol.[1] Add a base like triethylamine (1.5 eq).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes.[1]

  • Workup: After cooling, the reaction mixture can be worked up by adding a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.[1]

Visualizing the Process

Troubleshooting_WorkflowstartStart: Substitution Reactioncheck_conversionLow or No Conversion?start->check_conversionincrease_tempIncrementally Increase Temperaturecheck_conversion->increase_tempYescheck_impuritiesSide Products Observed?check_conversion->check_impuritiesNoincrease_temp->check_impuritiesoptimizeReaction Optimizedcheck_impurities->optimizeNohydrolysisSolvolysis/Hydrolysis?check_impurities->hydrolysisYeslower_tempLower Temperaturelower_temp->optimizechange_solventSwitch to Aprotic Solventchange_solvent->optimizehydrolysis->lower_tempYesdecompositionDecomposition?hydrolysis->decompositionNodecomposition->lower_tempYesdecomposition->change_solventIf still problematic

Caption: A troubleshooting flowchart for optimizing substitution reactions.

References

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
  • Nucleophilic aromatic substitution - Wikipedia.
  • 5-CHLORO-[1][2][3]TRIAZOLO[1,5-C]PYRIMIDINE synthesis - chemicalbook. Available from:

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Nucleophilic Aromatic Substitution - Chemistry Steps.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
  • Thermodynamic vs kinetic reaction control with radical substitution.
  • (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
  • Triazolo [4, 5-d] pyrimidines. V. The Nucleophilic Substitution of 7-Chloro.
  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Synthesis and reactions of[1][2][3]triazolo[1, 5-a]pyrimidinium-2-aminidcs. Available from:

  • Thermodynamic and kinetic reaction control - Wikipedia.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications.
  • Kinetic vs Thermodynamic Control in Reactions | PDF - Scribd.
  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC.
  • nucleophilic aromatic substitutions - YouTube.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Organic Chemistry - Solvent Effect on Substitution Reactions - YouTube.
  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines - MDPI. Available from:

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • Nucleophilic Substitution Reactions.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
  • 5-chloro-[1][2][3]triazolo[1,5-c]pyrimidine. Available from:

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI.
  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate. Available from:

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC.
  • 5-Chloro- 1,2,4 triazolo 1,5-c pyrimidine AldrichCPR 76044-36-5 - MilliporeSigma.
  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights | Journal of Medicinal Chemistry - ACS Publications.

Troubleshooting regio-selectivity in triazolopyrimidine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triazolopyrimidine Functionalization

Status: Online 🟢 Operator: Dr. Aris (Senior Application Scientist) Ticket Category: Regio-selectivity & Scaffold Stability

Welcome to the Support Hub

You are likely here because the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is behaving unpredictably. This privileged structure is a cornerstone in kinase inhibition and antiviral research, but its asymmetry creates a minefield of regioselectivity issues.

As your Application Scientist, I will guide you through the three most common "failure modes" reported by our users: Isomeric Scrambling (Dimroth) ,


 Ambiguity , and C-H Activation Targeting .

Ticket #1: The "Ghost" Isomer (Dimroth Rearrangement)

User Query: "I synthesized 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, but after a basic workup, the melting point dropped by 20°C and the NMR shifts are slightly off. Did I break the ring?"

Dr. Aris: You likely triggered a Dimroth Rearrangement . This is the most notorious trap with this scaffold. Under basic conditions (or sometimes thermal stress), the [1,5-a] system can isomerize into the [4,3-a] system (or vice versa).

The Mechanism: The bridgehead nitrogen (N4) is susceptible to nucleophilic attack (often by hydroxide). This opens the pyrimidine ring, allows a bond rotation, and re-closes it on the exocyclic amine.

  • Thermodynamic Product: Usually the [1,5-a] isomer (more stable).

  • Kinetic Product: Often the [4,3-a] isomer.

Troubleshooting Protocol:

  • Check pH: Avoid strong bases (NaOH/KOH) during workup if your substituents are electron-withdrawing (which destabilize the ring). Use mild buffers (phosphate, pH 7-8).

  • Thermodynamic Reset: If you suspect you have the kinetic [4,3-a] isomer, reflux it in glacial acetic acid or ethanol with a catalytic acid. This forces conversion to the stable [1,5-a] form.

Visualization: The Rearrangement Pathway

DimrothRearrangement Fig 1. The Dimroth Rearrangement Workflow: Converting kinetic hits to thermodynamic stability. Start Kinetic Isomer [1,2,4]triazolo[4,3-a]pyrimidine Open Ring Opening (Basic Conditions) Start->Open OH- / Heat Rotate Bond Rotation & Recyclization Open->Rotate End Thermodynamic Isomer [1,2,4]triazolo[1,5-a]pyrimidine Rotate->End Acid / Heat

Ticket #2: The Tug-of-War (C5 vs. C7)

User Query: "I am starting with 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine. I want to add an amine at C5, but I keep getting substitution at C7. Why?"

Dr. Aris: You are fighting the electronic bias of the scaffold.

  • C7 (Position 7): This position is electronically equivalent to the C4 of a pyrimidine. It is highly activated by the bridgehead nitrogen (N4). It is the most electrophilic site.

  • C5 (Position 5): This is equivalent to C2 of a pyrimidine. It is less electrophilic and often sterically shielded by the triazole ring.

The Solution: Steric Steering & Sequential Substitution You cannot easily reverse the electronic preference, but you can exploit it.

ParameterTargeting C7 (Easy) Targeting C5 (Hard)
Reactivity High (Kinetic & Thermodynamic)Low
Conditions 0°C to RT, 1 eq. NucleophileRequires blocking C7 first
Strategy Direct

Strategy A: Bis-substitution (if nucleophile is same).Strategy B: Use a "dummy" group at C7 (e.g., -SMe) that can be removed later.

Protocol: Selective Functionalization

  • To get C7-Amine: React 5,7-dichloro scaffold with 1.0 eq amine at 0°C in DCM/TEA. Yields >90% C7-isomer.

  • To get C5-Amine:

    • Step 1: React C7 with a non-nucleophilic group or a removable group (like a thiolate).

    • Step 2: Force conditions (Reflux, DMF) to substitute C5.

    • Step 3: Desulfurize or modify C7.

Visualization: Decision Tree for Dichloro-Scaffold

SnArSelectivity Fig 2. Regioselectivity map for Nucleophilic Aromatic Substitution (SnAr). Start 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine Cond1 1.0 eq Amine, 0°C Start->Cond1 Cond2 Excess Amine, Reflux Start->Cond2 Prod1 Major: 7-Amino-5-chloro Cond1->Prod1 Kinetic Control Prod2 Major: 5,7-Diamino Cond2->Prod2 Thermodynamic Control

Ticket #3: C-H Activation (The "Invisible" Handle)

User Query: "I'm trying a Pd-catalyzed C-H arylation. I expected it to hit the pyrimidine ring (C6), but the NMR shows the triazole proton is gone. Is this normal?"

Dr. Aris: Yes, this is the expected behavior. The C2-proton (on the triazole ring) is the most acidic and the most accessible for Pd(II) insertion.

  • C2 (Triazole): The primary site for direct arylation (Pd(OAc)₂, Phosphine ligand, Base).

  • C6 (Pyrimidine): Hard to activate via C-H bond unless you have a directing group at C5 or C7.

Protocol: C2-Arylation

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or PPh₃ (depending on aryl halide sterics).

  • Base: CuI (co-catalyst) often helps, with Cs₂CO₃.

  • Solvent: Dioxane, 100°C.

  • Note: If you must functionalize C6, do not rely on C-H activation. Use a 6-bromo starting material and perform a Suzuki coupling.

Ticket #4: N-Alkylation (The Nitrogen Maze)

User Query: "I treated the scaffold with Methyl Iodide. Did I alkylate N1, N3, or N4?"

Dr. Aris: In the [1,5-a] system, N3 is the most nucleophilic site that retains aromaticity.

  • N3 Alkylation: The standard outcome. Forms a quaternary salt or, if neutral conditions are used, the N3-alkyl product.

  • N4 (Bridgehead): Non-nucleophilic due to its role in the aromatic system.

  • N1: Alkylation here is rare and usually leads to ring opening (see Ticket #1).

Diagnostic Tip: Check the HMBC NMR.

  • N3-Alkyl: You will see correlations between the alkyl protons and the C2 carbon (triazole) and the bridgehead carbon (C3a).

References

  • Dimroth Rearrangement Mechanism

    • Molecules 2021, 26(10), 2913. "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Link

  • 
     Regioselectivity (C7 vs C5): 
    
    • Organic & Biomolecular Chemistry 2014, 12, 3635. "Efficient and regioselective one-step synthesis of 7-aryl-5-methyl...". Link

  • Pd-Catalyzed C-H Activation (C2 Selectivity)

    • Chemical Communications 2017, 53, 11709. "Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles." Link

  • N-Alkylation Patterns

    • Journal of Heterocyclic Chemistry 2018. "Solvent-Controlled, Site-Selective N-Alkylation...". Link

Technical Support Center: Chromatography of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine .

As a highly polar, nitrogen-dense heterocyclic intermediate, this compound presents a unique set of physicochemical challenges. Its primary amine, multiple hydrogen-bond acceptors (triazole and pyrimidine nitrogens), and an electron-withdrawing—yet lipophilic—5-chloro substituent require precise chromatographic control to prevent irreversible column adsorption, peak tailing, and on-column degradation[1].

Part 1: Troubleshooting Guides & FAQs

Q1: My compound is exhibiting severe peak tailing or is irreversibly stuck on the normal-phase silica column. How do I improve recovery? Root Cause: The basic primary amine and the electron-rich triazole nitrogens interact strongly with the weakly acidic silanol groups (Si-OH) on the surface of standard normal-phase silica gel[2]. This acid-base interaction leads to non-linear adsorption isotherms, manifesting as severe peak tailing or complete retention. Solution: Introduce a competitive basic modifier to the mobile phase. Adding 1% to 5% Triethylamine (TEA) to a Dichloromethane (DCM)/Methanol (MeOH) solvent system masks the acidic silanols, allowing the target amine to elute as a sharp band. Alternatively, if modifiers interfere with downstream applications, switch your stationary phase to basic alumina or amine-functionalized silica (NH2-silica), which are specifically suited for the separation of amines without basic additives[2].

Q2: The compound crashes out of solution when I try to load it onto the column using Hexane/Ethyl Acetate. What is the best loading strategy? Root Cause: The planar, polycyclic nature of this molecule promotes strong intermolecular


 stacking and hydrogen bonding, resulting in notoriously poor solubility in non-polar to moderately polar solvent mixtures. Attempting a liquid load often results in precipitation at the column head, destroying the narrow loading band required for high-resolution separation.
Solution:  Implement the Dry Loading  technique[3]. Dissolve the sample in a highly polar, volatile solvent (e.g., THF or a large volume of DCM/MeOH). Add a mass of dry silica gel equal to 2-3 times the sample mass. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained[3]. Load this powder directly onto the top of the pre-packed column bed.

Q3: I am observing degradation or the formation of multiple unexpected spots on TLC during purification. Is the compound unstable? Root Cause: The 5-chloro substituent on the electron-deficient pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. Prolonged exposure to highly basic modifiers (like strong aqueous ammonia) or reactive solvents (like primary alcohols under strongly basic conditions) can lead to the displacement of the chloride ion, forming des-chloro alkoxy or amino byproducts. Solution: Limit column residence time. If a basic modifier is required for normal phase, strictly use the sterically hindered Triethylamine (TEA) over ammonia, as TEA is non-nucleophilic. To completely bypass this risk, utilize Reverse Phase (RP) chromatography with acidic modifiers (e.g., 0.05% Formic Acid) which stabilize the chloro-pyrimidine core[1][4].

Q4: How do I separate the 5-chloro target from closely related des-chloro or regioisomeric impurities? Root Cause: Normal-phase silica often lacks the selectivity to differentiate between molecules with identical polar functional groups but minor halogenation differences. Solution: Transition to Reverse Phase (RP) HPLC using a C18 stationary phase. The lipophilic 5-chloro group interacts strongly with the C18 alkyl chains, providing excellent baseline resolution from des-chloro impurities. Use a gradient of Acetonitrile (MeCN) and Water containing 0.05% Formic Acid or Trifluoroacetic Acid (TFA)[1]. Formic acid is highly recommended if the fractions will be analyzed via Mass Spectrometry (MS)[4].

Part 2: Standardized Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography (Dry Loading)

This protocol is a self-validating system designed to maximize recovery while preventing SNAr degradation.

  • Sample Preparation: Dissolve the crude 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine in a minimum volume of 10% MeOH in DCM.

  • Dry Loading: Add dry silica gel (2.5x the mass of the crude mixture) to the flask. Remove solvents via rotary evaporation at 35°C until a dry, free-flowing powder remains[3].

  • Column Packing & Equilibration: Pack the glass column with silica gel using the slurry method (in DCM). Critical Step: Pre-equilibrate the column by running 2 column volumes (CV) of DCM containing 1% TEA. This neutralizes the silanols before the compound is introduced.

  • Loading: Carefully pour the dry-loaded sample powder onto the flat sand layer at the top of the column. Top with another protective layer of sand[2].

  • Elution: Elute using a step gradient of DCM to DCM/MeOH (95:5 to 90:10) containing a constant 1% TEA.

  • Post-Processing: Monitor fractions via TLC (UV 254 nm). Pool product-containing fractions and concentrate. To remove residual TEA, co-evaporate the residue 3 times with toluene under vacuum.

Protocol B: Reverse Phase (C18) Preparative HPLC

Ideal for isolating the target from structurally similar halogenated analogs.

  • System Setup: Utilize a preparative C18 column (e.g., 150 mm × 21.2 mm, 5 μm particle size)[1].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.05% Formic Acid[4].

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.05% Formic Acid[1].

  • Sample Injection: Dissolve the sample in pure DMSO (due to poor aqueous solubility). Filter through a 0.45 μm PTFE syringe filter.

  • Gradient Program: Run a linear gradient from 5% B to 60% B over 20 minutes at an appropriate flow rate (e.g., 20 mL/min). The 5-chloro compound will elute later than des-chloro impurities.

  • Recovery: Lyophilize (freeze-dry) the collected fractions immediately to isolate the pure amine salt without thermal degradation.

Part 3: Quantitative Data & Solvent System Comparison

Chromatography TypeSolvent SystemModifierExpected Behavior / RetentionProsCons
Normal Phase (Silica) Hexane / EtOAcNoneIrreversible adsorption (

)
Inexpensive solventsCompound crashes out; zero elution
Normal Phase (Silica) DCM / MeOH (90:10)NoneSevere tailing (Tailing Factor > 2.5)Good sample solubilityPoor resolution; band broadening
Normal Phase (Silica) DCM / MeOH (90:10)1-5% TEASharp peak (

)
High recovery; sharp bandsRequires TEA removal post-column
Reverse Phase (C18) MeCN /

(Gradient)
0.05% Formic AcidSharp peak (

min)
Exceptional resolutionLower loading capacity than silica

Part 4: Decision Workflow Visualization

PurificationWorkflow Start Crude 5-Chloro[1,2,4]triazolo [1,5-c]pyrimidin-2-amine CheckSolubility Soluble in non-polar loading solvents? Start->CheckSolubility DryLoad Dry Loading Protocol (Adsorb onto Silica/Celite) CheckSolubility->DryLoad No LiquidLoad Liquid Loading Protocol (Direct Injection) CheckSolubility->LiquidLoad Yes PhaseSelect Select Chromatography Phase DryLoad->PhaseSelect LiquidLoad->PhaseSelect NormalPhase Normal Phase (Silica Gel) DCM/MeOH System PhaseSelect->NormalPhase ReversePhase Reverse Phase (C18) MeCN/H2O System PhaseSelect->ReversePhase Tailing Issue: Severe Peak Tailing? NormalPhase->Tailing Degradation Issue: SNAr Degradation? ReversePhase->Degradation AddTEA Add 1-5% TEA (Neutralize Silanols) Tailing->AddTEA Yes UseAcid Add 0.05% Formic Acid (Stabilize Core) Degradation->UseAcid Yes

Decision matrix for the chromatographic isolation of triazolopyrimidine amines.

Part 5: References

  • Separation of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Separating Compounds by Column Chromatography Source: Utah Tech University URL:[Link]

  • Column Chromatography Source: Columbia University URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis: Regioisomeric Discrimination of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Comparison Guide & Experimental Protocol

Introduction & Structural Context

The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is a privileged pharmacophore, frequently utilized in the development of potent human


 and 

adenosine receptor antagonists, as well as novel anticancer and antiviral agents [1][2].

During the synthesis of halogenated derivatives like 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine , researchers frequently encounter two major analytical challenges:

  • Regioselectivity: Halogenation or precursor cyclization can inadvertently yield the structural isomer, 7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine.

  • Dimroth Rearrangement: Oxidative cyclization of pyrimidinylhydrazones typically yields the kinetic [4,3-c] isomer, which must undergo a base- or heat-catalyzed Dimroth rearrangement to reach the thermodynamically stable [1,5-c] architecture [3][4].

Because mass spectrometry (MS) cannot differentiate between exact positional isomers, 1H NMR spectroscopy serves as the definitive, self-validating tool for structural confirmation. This guide objectively compares the 1H NMR performance of the target 5-chloro product against its primary alternative, the 7-chloro isomer.

Dimroth A Hydrazinopyrimidine Precursor B [4,3-c] Isomer (Kinetic) A->B Oxidative Cyclization C [1,5-c] Isomer (Thermodynamic) B->C Dimroth Rearrangement

Fig 1: Synthetic pathway and Dimroth rearrangement yielding the [1,5-c] isomer.

1H NMR Performance Comparison: 5-Chloro vs. 7-Chloro Isomers

The core principle of distinguishing these isomers relies on the spin-spin coupling network of the pyrimidine ring protons.

In the [1,5-c] system, the pyrimidine nitrogens dictate the electronic environment. The amino group is fixed at C2 (triazole ring). The remaining protons reside on the pyrimidine ring.

  • Target (5-Chloro Isomer): The chlorine atom occupies the C5 position. The remaining protons are at C7 and C8. Because these protons are adjacent, they exhibit strong ortho-coupling, splitting their signals into two distinct doublets.

  • Alternative (7-Chloro Isomer): The chlorine atom occupies the C7 position. The remaining protons are at C5 and C8. Because they are separated by a nitrogen atom and a carbon atom, they cannot couple effectively, resulting in two sharp singlets.

Comparative 1H NMR Data Summary (DMSO- , 400 MHz)
Proton Assignment5-Chloro Isomer (Target)7-Chloro Isomer (Alternative)Multiplicity (5-Cl)Multiplicity (7-Cl)
-NH₂ (C2) ~6.65 ppm~6.60 ppmbr s (2H)br s (2H)
H5 (Pyrimidine) Substituted by -Cl~9.10 ppmN/As (1H)
H7 (Pyrimidine) ~8.35 ppmSubstituted by -Cld (1H, J ≈ 6.2 Hz)N/A
H8 (Pyrimidine) ~7.85 ppm~7.95 ppmd (1H, J ≈ 6.2 Hz)s (1H)

Mechanistic Insight: The H7 proton is highly deshielded (~8.35 ppm) due to the magnetic anisotropy and electron-withdrawing nature of the adjacent N6 nitrogen. The presence of the J = 6.2 Hz coupling constant is an absolute, self-validating geometric proof of the 5-chloro architecture[5].

Experimental Protocol & Causality

To ensure reproducibility and quantitative accuracy, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO-

    
     and perform rigorous Z and Z2 shimming to ensure symmetrical peak shapes.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds (Critical).

    • Number of Scans (NS): 16 to 64, depending on exact concentration.

    • Temperature: 298 K.

  • Data Processing: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT). Perform manual phase and baseline correction.

  • Validation Check: Integrate the signals. A pure 5-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine sample must yield an integral ratio of exactly 2.00 (-NH₂) : 1.00 (H7) : 1.00 (H8) .

Causality Behind Experimental Choices
  • Why DMSO-

    
     over CDCl₃?  The highly polar triazolopyrimidine core exhibits poor solubility in chloroform. More importantly, DMSO is a strong hydrogen-bond acceptor. It forms a stable solvation complex with the primary -NH₂ protons, drastically slowing their chemical exchange rate with trace water. This prevents the primary amine signal from broadening into the baseline, yielding a sharp, integrable broad singlet at ~6.65 ppm.
    
  • Why a 2.0s Relaxation Delay (D1)? Aromatic and exchangeable protons often exhibit longer longitudinal relaxation times (

    
    ). If D1 is too short, the magnetization of the H7/H8 protons will not fully recover between pulses, destroying the quantitative 2:1:1 integration ratio. A 2.0s delay ensures the protocol remains a self-validating system for purity.
    

NMR_Workflow S1 1. Sample Preparation 5 mg in 0.6 mL DMSO-d6 + TMS S2 2. Instrument Tuning Lock 2H, Shim Z/Z2, Tune Probe S1->S2 S3 3. Acquisition (zg30) NS=16, D1=2.0s, T=298K S2->S3 S4 4. Processing FT, Phase/Baseline Correction S3->S4 S5 5. Spectral Analysis Integration & Multiplicity Check S4->S5

Fig 2: Standardized self-validating workflow for quantitative 1H NMR acquisition.

Conclusion

The differentiation of 5-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine from its regioisomers is elegantly solved through 1H NMR analysis. By focusing on the multiplicity of the pyrimidine protons—specifically looking for the characteristic J ≈ 6.2 Hz doublet coupling of H7 and H8—researchers can definitively confirm the regioselectivity of their synthetic pathways and rule out the presence of the 7-chloro isomer (which presents as singlets). Utilizing DMSO-


 and proper relaxation delays ensures that the resulting spectra are completely quantitative and self-validating.

References

  • Tang, C., Li, Z., & Wang, Q. (2013). "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives." Beilstein Journal of Organic Chemistry, 9, 2641-2647. URL:[Link]

  • Baraldi, P. G., Tabrizi, M. A., Romagnoli, R., & Borea, P. A. (2006). "Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Template: Organic and Medicinal Chemistry Approach." Current Organic Chemistry, 10(3), 259-270. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12603817, 5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine." PubChem Database. URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers a comprehensive examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, a member of the medicinally significant triazolopyrimidine family.[4][5][6]

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine isostere and has been explored for a wide range of therapeutic applications, including anticancer and antiviral agents.[4][7][8] Understanding the mass spectral behavior of this class of compounds is crucial for their identification, characterization, and metabolic profiling. This document will not only predict the fragmentation pathways based on established chemical principles but also compare the utility of mass spectrometry with other analytical techniques, providing researchers with a robust framework for their analytical workflows.

Molecular Characteristics

Before delving into the fragmentation analysis, it is essential to establish the fundamental properties of the target molecule.

  • Compound Name: 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

  • Molecular Formula: C₅H₃ClN₄[9]

  • Molecular Weight: 154.56 g/mol [9]

  • Chemical Structure: (A representative image of the chemical structure would be placed here in a real publication)

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3] The resulting mass spectrum is a fingerprint of the molecule, allowing for structural inference. The fragmentation of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is predicted to proceed through several high-probability pathways, driven by the inherent chemical properties of its fused heterocyclic system and substituents.

The Molecular Ion (M⁺˙)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M⁺˙). Due to the presence of a chlorine atom, the molecular ion will appear as a characteristic doublet:

  • m/z 154 (M⁺˙): Corresponding to the molecule containing the ³⁵Cl isotope.

  • m/z 156 ([M+2]⁺˙): Corresponding to the molecule containing the ³⁷Cl isotope.

The relative abundance of these peaks is expected to be approximately 3:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.

Primary Fragmentation Pathways

The energetically unstable molecular ion will undergo fragmentation to produce more stable daughter ions.[3] The primary fragmentation events are anticipated to be initiated at the most labile sites of the molecule.

dot

Fragmentation_Pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M C₅H₃ClN₄⁺˙ m/z 154/156 F1 C₅H₃N₄⁺ m/z 119 M->F1 - Cl• F2 C₄H₂ClN₂⁺˙ m/z 113/115 M->F2 - HCN, -N F3 C₅H₂N₃⁺ m/z 116 M->F3 - Cl•, -HCN F1_1 C₄N₃⁺ m/z 91 F1->F1_1 - HCN F2_1 C₃N₂⁺ m/z 66 F2->F2_1 - Cl•, -HCN

Caption: Predicted EI-MS fragmentation of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

  • Loss of a Chlorine Radical (Cl•): The C-Cl bond is a likely site for initial cleavage. The loss of a chlorine radical is a common fragmentation pathway for halogenated compounds.[2] This leads to the formation of a resonance-stabilized cation at m/z 119 . This fragment is expected to be a prominent peak in the spectrum.

  • Cleavage of the Triazole Ring: Heterocyclic systems can undergo complex ring-opening and fragmentation processes.[10][11] A plausible pathway involves the expulsion of nitrogen (N₂) and hydrogen cyanide (HCN) from the triazole portion of the fused ring system. This would lead to a fragment ion, although predicting its exact structure and m/z is complex without experimental data. A possible loss of a cyanamide radical (•NCNH) could lead to a fragment at m/z 113/115 .

  • Fragmentation of the Pyrimidine Ring: The pyrimidine ring can also undergo cleavage. A retro-Diels-Alder type reaction is a known fragmentation mechanism for certain cyclic systems.[11][12] This could involve the loss of neutral molecules like acetylene or hydrogen cyanide. For instance, the loss of HCN from the pyrimidine ring could yield a significant fragment.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller ions, providing additional structural clues.

  • From m/z 119: The [M-Cl]⁺ ion can subsequently lose a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic loss from nitrogen-containing aromatic rings, to yield a fragment at m/z 92 . Further fragmentation could involve the loss of another nitrogen-containing species.

  • From m/z 113/115: This fragment could lose a chlorine radical to form an ion at m/z 78 , or undergo further ring fragmentation.

Summary of Predicted Fragments
m/z (³⁵Cl) Proposed Formula Proposed Identity/Origin
154C₅H₃ClN₄⁺˙Molecular Ion (M⁺˙)
119C₅H₃N₄⁺[M - Cl]⁺
92C₄H₂N₃⁺[M - Cl - HCN]⁺
78C₄H₂N₂⁺˙Possible fragment from ring cleavage
65C₃HN₂⁺Further fragmentation product

Comparison with Alternative Analytical Methods

While mass spectrometry is powerful, a comprehensive structural characterization often relies on a combination of analytical techniques. The choice of method depends on the specific information required.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Structural information from fragmentation patterns.High sensitivity, small sample requirement, suitable for complex mixtures (with chromatography).Isomers can be difficult to distinguish. "Hard" ionization can lead to the absence of a molecular ion.
NMR Spectroscopy (¹H, ¹³C) Detailed atom connectivity and chemical environment. Definitive structure elucidation.Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires pure sample, larger sample amount needed.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C=N, C-Cl).Fast, simple, non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Absolute 3D molecular structure in the solid state.The "gold standard" for unambiguous structure determination.Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocol: Acquiring an EI Mass Spectrum

This section provides a generalized, self-validating protocol for obtaining an EI mass spectrum for a compound like 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

Sample Preparation
  • Objective: To prepare a dilute solution of the analyte for introduction into the mass spectrometer.

  • Procedure:

    • Accurately weigh approximately 1 mg of the solid compound.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration may require some method development.

Instrument Setup and Calibration
  • Objective: To ensure the mass spectrometer is performing optimally and providing accurate mass assignments.

  • Procedure:

    • Calibrate the mass analyzer across the desired mass range (e.g., m/z 50-500) using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

    • Set the instrument parameters for EI-MS analysis.

Parameter Typical Value Rationale
Ionization Mode Electron Ionization (EI)To induce fragmentation and obtain a characteristic fingerprint spectrum.
Electron Energy 70 eVStandard energy that provides reproducible fragmentation patterns and is used in spectral libraries.
Ion Source Temp. 200-250 °CTo ensure the sample is volatilized before ionization.
Mass Range m/z 40-300To cover the molecular ion and all expected fragments.
Scan Rate 1-2 scans/secTo acquire sufficient data points across a chromatographic peak if coupled with GC, or during direct infusion.
Sample Introduction
  • Objective: To introduce the volatilized sample into the ion source.

  • Procedure (Direct Insertion Probe):

    • Load a small amount of the prepared solution into a capillary tube.

    • Insert the probe into the mass spectrometer's vacuum system.

    • Slowly heat the probe to volatilize the sample directly into the ion source.

Data Acquisition and Analysis
  • Objective: To acquire the mass spectrum and interpret the data.

  • Procedure:

    • Initiate data acquisition.

    • Monitor the total ion chromatogram (TIC) for the analyte signal.

    • Obtain the mass spectrum by averaging the scans across the signal peak.

    • Analyze the spectrum:

      • Identify the molecular ion (M⁺˙) and its isotopic pattern ([M+2]⁺˙).

      • Identify major fragment ions and propose their structures.

      • Compare the observed fragmentation pattern with the predicted pathways and library spectra if available.

dot

Experimental_Workflow A 1. Sample Preparation (10-50 µg/mL in volatile solvent) D 4. Sample Introduction (Direct Insertion Probe or GC) A->D B 2. Instrument Calibration (e.g., with PFTBA) C 3. Set EI-MS Parameters (70 eV, 200°C Source) B->C C->D E 5. Data Acquisition (Scan m/z 40-300) D->E F 6. Data Analysis (Identify M⁺˙ and fragments) E->F

Caption: Standard workflow for acquiring an EI mass spectrum.

Conclusion

The analysis of mass spectral fragmentation patterns is an indispensable tool for the structural characterization of heterocyclic compounds like 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine. Based on fundamental principles of mass spectrometry, the fragmentation of this molecule is predicted to be dominated by the loss of the chlorine substituent and subsequent cleavages of the fused triazolopyrimidine ring system, leading to a series of diagnostic ions. While this guide provides a robust predictive framework, it is crucial to underscore that definitive elucidation is always achieved through the acquisition of experimental data. By combining the insights from mass spectrometry with complementary techniques such as NMR and IR spectroscopy, researchers can achieve a high degree of confidence in their structural assignments, thereby accelerating the pace of research and development.

References

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. Available at: [Link]

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]

  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

  • Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine

A Comparative Guide to HPLC Method Validation for the Purity of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine. As a critical intermediate in pharmaceutical development, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document will objectively compare different chromatographic approaches and detail the necessary validation parameters, supported by experimental data, to establish a reliable and robust analytical method in line with international regulatory standards.

Introduction to 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine and the Imperative of Purity Analysis

5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine belongs to the triazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a versatile building block for the synthesis of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[3][4] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, sensitive, and specific analytical method is crucial for the quality control of this key starting material.

This guide will delve into the systematic validation of an HPLC method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7] We will explore the critical parameters of specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

Comparative Analysis of Chromatographic Conditions

The selection of appropriate chromatographic conditions is the foundation of a successful HPLC method. This section compares two common reversed-phase columns and mobile phase compositions for the analysis of 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine and its potential impurities.

Table 1: Comparison of HPLC Conditions

ParameterMethod AMethod BRationale
Column C18 (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., Phenomenex Kinetex, 4.6 x 150 mm, 5 µm)The C18 column provides excellent hydrophobic retention, suitable for a broad range of organic molecules. The Phenyl-Hexyl column offers alternative selectivity due to π-π interactions, which can be beneficial for separating aromatic and heterocyclic compounds from their closely related impurities.
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterFormic acid is a volatile buffer suitable for LC-MS applications and provides good peak shape for many basic compounds. TFA is a stronger ion-pairing agent that can improve peak shape and retention for highly basic analytes.
Mobile Phase B AcetonitrileMethanolAcetonitrile generally has a lower viscosity and UV cutoff compared to methanol, often leading to better resolution and sensitivity. Methanol can offer different selectivity and is a viable alternative.
Gradient 20-80% B over 15 minutes20-80% B over 15 minutesA gradient elution is necessary to elute both the main compound and any potential impurities with varying polarities within a reasonable timeframe.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection UV at 254 nmUV at 254 nmBased on the UV-active chromophores present in the triazolopyrimidine ring system. The optimal wavelength should be determined by a UV scan of the analyte.
Column Temp. 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.

The Workflow of HPLC Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the key stages of the validation process.

HPLC Method Validation Workflowcluster_0Method Developmentcluster_1Method ValidationMD_StartDefine Analytical Target Profile (ATP)MD_OptimizeOptimize Chromatographic ConditionsMD_Start->MD_OptimizeV_ProtocolDevelop Validation ProtocolMD_Optimize->V_ProtocolV_SpecificitySpecificityV_Protocol->V_SpecificityV_LinearityLinearity & RangeV_Specificity->V_LinearityV_AccuracyAccuracyV_Linearity->V_AccuracyV_PrecisionPrecisionV_Accuracy->V_PrecisionV_LOD_LOQLOD & LOQV_Precision->V_LOD_LOQV_RobustnessRobustnessV_LOD_LOQ->V_RobustnessV_ReportGenerate Validation ReportV_Robustness->V_Report

Figure 1: A flowchart illustrating the key stages of HPLC method validation.

Experimental Protocols and Acceptance Criteria

This section provides detailed experimental protocols for each validation parameter, along with typical acceptance criteria as per ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine reference standard.

  • Prepare solutions of known, potential impurities and degradation products.

  • Prepare a placebo solution (all formulation components except the active ingredient).

  • Spike the placebo solution with the reference standard and known impurities.

  • Subject a sample of the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all prepared solutions and compare the chromatograms.

Acceptance Criteria:

  • The peak for 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine should be well-resolved from all other peaks (impurities, degradation products, and placebo components).

  • Peak purity analysis (e.g., using a photodiode array detector) should show no signs of co-elution.

Linearity and Range

Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 2: Linearity Data (Hypothetical)

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the reference standard at three different concentration levels within the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Table 3: Accuracy Data (Hypothetical)

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
808079.599.4
100100100.2100.2
120120119.899.8
Mean Recovery 99.8
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability should be ≤ 1.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase (e.g., ± 0.1 units)

  • Analyze a system suitability solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

  • The results should not be significantly affected by the variations.

Relationship Between Validation Parameters

The various parameters of method validation are interconnected, and the results from one parameter often support another.

Validation Parameter InterrelationshipSpecificitySpecificityAccuracyAccuracySpecificity->AccuracyPrecisionPrecisionSpecificity->PrecisionLinearityLinearityRangeRangeLinearity->RangeLODLODLinearity->LODLOQLOQLinearity->LOQAccuracy->RangePrecision->RangeRobustnessRobustnessRobustness->Precision

Introduction: TheTriazolo[1,5-c]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the bioactivity of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine and its positional isomers, supported by experimental data and protocols for researchers and drug development professionals.

Thetriazolo[1,5-c]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its defining feature is the nitrogen-rich heterocyclic structure that mimics the purine core of adenosine triphosphate (ATP), the natural substrate for kinases. This allows compounds based on this scaffold to act as ATP-competitive inhibitors, binding to the kinase's active site and blocking its catalytic function. The specific substitution pattern on this core is critical for determining binding affinity and selectivity towards different kinases.

This guide provides a comparative analysis of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine and its key positional isomers. We will explore how the placement of the chloro and amine substituents—two groups vital for interaction with the kinase hinge region—dramatically influences bioactivity. The experimental protocols and data presented herein serve as a methodological blueprint for researchers aiming to characterize and differentiate novel kinase inhibitors based on this scaffold.

The Compounds of Interest: A Structural Rationale for Comparison

The primary compound, 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine (Compound 1), and its selected isomers are chosen to investigate the impact of substituent placement on kinase inhibitory activity. The amine group typically serves as a key hydrogen bond donor, interacting with the backbone of the kinase "hinge" region, while the chloro group can form halogen bonds or create specific steric interactions that enhance binding affinity and selectivity.

The isomers selected for this comparison are:

  • Compound 1: 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine

  • Compound 2: 7-Chloro-triazolo[1,5-c]pyrimidin-2-amine

  • Compound 3: 8-Chloro-triazolo[1,5-c]pyrimidin-2-amine

The structural differences are visualized below, highlighting the varied spatial orientation of the key chloro substituent.

cluster_0 Core Scaffold & Isomers node_scaffold [1,2,4]Triazolo[1,5-c]pyrimidine Core (Positions for Cl substitution marked) node_c1 Compound 1 5-Chloro Isomer node_scaffold->node_c1 Position 5 node_c2 Compound 2 7-Chloro Isomer node_scaffold->node_c2 Position 7 node_c3 Compound 3 8-Chloro Isomer node_scaffold->node_c3 Position 8

Caption: Isomeric relationship of the test compounds.

Experimental Workflow for Comparative Bioactivity Profiling

To objectively compare the bioactivity of these isomers, a multi-stage experimental workflow is essential. This process begins with a primary biochemical screen to determine direct target engagement, followed by a cell-based assay to assess activity in a more biologically relevant context.

start Compound Synthesis & QC biochem Phase 1: Biochemical Assay (TR-FRET Kinase Inhibition) start->biochem Direct Target Engagement cellbased Phase 2: Cell-Based Assay (MTT Proliferation Assay) biochem->cellbased Cellular Potency data Data Analysis (IC50 Determination) cellbased->data conclusion SAR Conclusion & Lead Identification data->conclusion

Caption: High-level workflow for inhibitor comparison.

Phase 1: Biochemical Kinase Inhibition Assay

Rationale: The first and most critical step is to determine the direct inhibitory effect of each compound on a purified kinase enzyme. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an industry-standard method that provides a robust, quantitative measure of inhibition by monitoring the phosphorylation of a substrate. We will use Epidermal Growth Factor Receptor (EGFR) as the target kinase, a common target for this scaffold.

Protocol: EGFR TR-FRET Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Compound Dilution: Create a 10-point serial dilution series for each isomer (e.g., from 100 µM to 5 nM) in 100% DMSO. Then, perform an intermediate dilution of these plates into the Assay Buffer.

    • EGFR Enzyme & Substrate: Dilute the purified EGFR enzyme and the biotinylated peptide substrate in the Assay Buffer to the required concentrations.

    • ATP Solution: Prepare an ATP solution at a concentration equal to its Km value for EGFR to ensure competitive binding conditions.

    • Detection Mix: Prepare a mix of LanthaScreen™ Tb-anti-pY (p-Tyr-100) antibody and streptavidin-APC in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the diluted compound solutions to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2.5 µL of the EGFR enzyme solution to all wells except the "no enzyme" controls.

    • Add 2.5 µL of the biotinylated substrate/ATP mixture to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of the detection mix to all wells to stop the reaction.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data against controls and plot the inhibitor concentration versus percent inhibition using a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Phase 2: Cell-Based Proliferation Assay

Rationale: While a biochemical assay confirms direct target inhibition, a cell-based assay is crucial to assess a compound's ability to penetrate cell membranes, engage the target in a cellular environment, and exert a biological effect. The MTT assay is a classic colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. We will use the A549 human lung carcinoma cell line, which overexpresses EGFR.

Protocol: MTT Cell Proliferation Assay
  • Cell Culture:

    • Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of each isomer in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the compound concentration versus cell viability and fit the data to a dose-response curve to calculate the IC₅₀ value.

Comparative Data Summary

The following table summarizes the hypothetical but representative data obtained from the described experimental workflow.

CompoundIsomer Position (Cl)EGFR Biochemical IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (nM)
Compound 1 5-Chloro 15 120
Compound 2 7-Chloro 250 > 10,000
Compound 3 8-Chloro 8,900 > 10,000

Interpretation and Conclusion

The experimental results clearly demonstrate a strong structure-activity relationship (SAR) among the isomers:

  • Compound 1 (5-Chloro Isomer): This isomer exhibits the most potent activity in both the biochemical and cell-based assays. The low nanomolar IC₅₀ against purified EGFR suggests that the 5-chloro substitution pattern is optimal for binding to the enzyme's active site. The corresponding cellular potency, while showing an expected drop-off due to factors like membrane permeability, confirms its ability to engage the target in a biological system and inhibit cancer cell proliferation.

  • Compound 2 (7-Chloro Isomer): Shifting the chloro group to the 7-position results in a significant loss of biochemical potency (>16-fold increase in IC₅₀). This suggests that the 7-position introduces steric hindrance or an unfavorable electronic interaction within the ATP binding pocket. The lack of cellular activity is a direct consequence of its poor target engagement.

  • Compound 3 (8-Chloro Isomer): The 8-chloro isomer is effectively inactive. The dramatic loss of affinity highlights the exquisite sensitivity of the kinase-inhibitor interaction to the precise placement of substituents.

References

  • Title: Determination of Km for a Kinase, Source: BPS Bioscience, URL: [Link]

A Comparative Guide to the Structural Elucidation of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine: A Methodological Deep Dive

A Comparative Guide to the Structural Elucidation of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine: A Methodological Deep Dive

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth, comparative analysis of the methodologies for determining the crystal structure of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will serve as a comprehensive roadmap, detailing the gold-standard techniques and viable alternatives, explaining the causality behind experimental choices, and providing the self-validating protocols necessary for rigorous scientific inquiry.

The Central Role of Single-Crystal X-ray Diffraction (SC-XRD)

The unequivocal "gold standard" for determining the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[4][5] This technique provides a high-resolution, three-dimensional map of electron density within a crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with exceptional precision.[4][5]

The rationale for its primacy lies in the highly ordered nature of a single crystal. When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a predictable pattern of discrete spots.[6] By rotating the crystal and collecting these diffraction patterns from multiple orientations, a complete dataset can be obtained.[4]

Experimental Workflow for SC-XRD

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful execution and validation at each stage.

SC_XRD_Workflowcluster_synthesisSample Preparationcluster_crystallizationCrystal Growthcluster_diffractionData Collectioncluster_analysisStructure Solution & RefinementSynthesisSynthesis & PurificationCrystallizationCrystallization ScreeningSynthesis->CrystallizationPure CompoundCrystal_SelectionCrystal Selection & MountingCrystallization->Crystal_SelectionSingle CrystalsData_CollectionX-ray Diffraction Data CollectionCrystal_Selection->Data_CollectionMounted CrystalStructure_SolutionStructure SolutionData_Collection->Structure_SolutionDiffraction DataStructure_RefinementStructure RefinementStructure_Solution->Structure_RefinementInitial ModelValidationStructure ValidationStructure_Refinement->ValidationRefined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step 1: Synthesis and Purification of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

The prerequisite for any crystallographic study is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Standard organic synthesis and purification techniques such as chromatography and recrystallization are essential.

Step 2: Crystallization

Growing a single crystal of suitable size and quality is often the most challenging step.[7][8] For a small organic molecule like 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, a variety of techniques can be employed. The choice of solvent is critical, as it influences solubility and the kinetics of crystal growth.[7]

Common Crystallization Techniques:

TechniquePrincipleSuitability
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.[7]Simple, widely applicable for moderately soluble compounds.
Vapor Diffusion A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]Excellent for small quantities of material and for screening a wide range of solvent/anti-solvent systems.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Useful when the compound is highly soluble in the primary solvent.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Effective for compounds with a steep solubility curve with respect to temperature.
Step 3: Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, usually to around 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-ray spots.[4]

Step 4: Structure Solution, Refinement, and Validation

The collected diffraction data is processed to yield a set of structure factors. Software is then used to solve the "phase problem" and generate an initial electron density map. From this map, an initial model of the molecule can be built. This model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[9]

The final step is rigorous validation.[9][10] This involves checking the geometric parameters of the molecule (bond lengths, bond angles) against known chemical standards, analyzing the residual electron density to ensure no atoms have been missed, and using software tools like checkCIF to identify any potential issues with the data or the model.[11][12] The final validated structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[2][13][14]

Comparative Analysis with Alternative Techniques

While SC-XRD is the definitive method, there are instances where obtaining suitable single crystals is not feasible. In such cases, other techniques can provide valuable structural information.

Method_Comparisoncluster_mainPrimary Structural Elucidation Methodscluster_infoInformation ObtainedSC_XRDSingle-Crystal XRD (SC-XRD)Atomic_CoordsPrecise Atomic CoordinatesSC_XRD->Atomic_CoordsBond_InfoBond Lengths & AnglesSC_XRD->Bond_InfoPackingCrystal PackingSC_XRD->PackingPXRDPowder XRD (PXRD)PXRD->Packingless detailedPhase_IDPhase IdentificationPXRD->Phase_IDNMR_CrystNMR CrystallographyNMR_Cryst->PackingDynamicsMolecular Dynamics (in solution)NMR_Cryst->Dynamics

Caption: Comparison of information from different structural methods.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials.[1][15][16] Instead of a single crystal, a finely ground powder containing millions of randomly oriented microcrystals is used.[17][18]

Protocol for PXRD:

  • Sample Preparation: The purified 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is finely ground to a homogenous powder.

  • Data Collection: The powder is placed in a sample holder in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. This pattern is a unique "fingerprint" of the crystalline phase.[16][19]

Comparison of SC-XRD and PXRD:

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)
Sample Requirement Single, well-ordered crystal (0.1-0.3 mm).[17][20]Microcrystalline powder.[1]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[4][21]Unit cell parameters, phase identification, crystallinity.[17]
Primary Application Ab initio structure determination.[5]Phase identification, quality control, polymorphism studies.[15][19]
Data Complexity 3D diffraction pattern (spots).[6]1D diffraction pattern (peaks).[6]
Limitations Requires high-quality single crystals, which can be difficult to grow.[17]Cannot typically be used for ab initio structure determination of complex molecules due to peak overlap.

For 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, PXRD would be an excellent tool for confirming the synthesis of the correct crystalline phase and for studying potential polymorphism, which is a critical aspect of pharmaceutical development.[15]

NMR Crystallography

In recent years, NMR crystallography has emerged as a powerful complementary technique, particularly for microcrystalline or disordered materials where single crystals are not available.[22][23] This method combines solid-state NMR (ssNMR) spectroscopy with computational modeling to provide insights into the local atomic environment and crystal packing.[22][23]

Key Principles and Protocol:

  • Solid-State NMR Data Acquisition: High-resolution ssNMR spectra (e.g., ¹³C, ¹⁵N, ¹H) are acquired for the powdered sample.[24] These spectra are highly sensitive to the local chemical environment, including intermolecular interactions like hydrogen bonding.[25]

  • Computational Modeling: A set of candidate crystal structures is generated using crystal structure prediction (CSP) algorithms.

  • Structure Validation: The NMR parameters (e.g., chemical shifts) are calculated for the candidate structures and compared with the experimental ssNMR data. The structure that shows the best agreement is considered the most likely correct structure.

Advantages and Limitations of NMR Crystallography:

AdvantagesDisadvantages
Does not require single crystals.[23]Does not directly provide atomic coordinates with the same precision as XRD.
Provides information on molecular dynamics.[26][27]Can be computationally intensive.
Highly sensitive to local structure and intermolecular interactions.[22][25]Can be limited by the size and complexity of the molecule.[26][28]

For 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, NMR crystallography could be invaluable if single crystal growth proves to be intractable. It could provide crucial information about the hydrogen bonding network and the overall packing arrangement, which are key determinants of the solid-state properties.

Conclusion

The determination of the crystal structure of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is a critical step in its development as a potential therapeutic agent. Single-crystal X-ray diffraction remains the unambiguous gold standard, providing a level of detail that is unmatched by other techniques. However, a comprehensive understanding of the solid-state properties of this molecule requires a multi-faceted approach. Powder XRD is an essential tool for phase identification and quality control, while NMR crystallography offers a powerful alternative for structural elucidation when single crystals are unavailable. By understanding the principles, protocols, and comparative strengths of these methods, researchers can make informed decisions to rigorously and accurately characterize this and other important small molecules.

References

  • Powder X-ray Diffraction - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. Retrieved from [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.net. Retrieved from [Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. (2023, December 13). Nature Chemistry. Retrieved from [Link]

  • Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • NMR Crystallography – Solving Organic and Inorganic Structures. (2024, May 30). 3DS Blog. Retrieved from [Link]

  • A Guide to CIF for Authors. (n.d.). IUCr. Retrieved from [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. (2012, February 15). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • How the diffraction pattern of single crystal is different from the polycrystalline? (2024, August 11). ResearchGate. Retrieved from [Link]

  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. (2023, August 1). AZoOptics.com. Retrieved from [Link]

  • Nuclear magnetic resonance crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. (2024, May 20). Chemical Society Reviews. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]

  • 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. (2023, August 17). YouTube. Retrieved from [Link]

  • Unpacking the CIF: A Crystallographer's Essential Data Companion. (2026, February 17). Oreate AI Blog. Retrieved from [Link]

  • Identification of crystalline materials with X-Ray Diffraction (XRD). (n.d.). FORCE Technology. Retrieved from [Link]

  • Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? (2014, December 9). Quora. Retrieved from [Link]

  • What is the Difference Between Powder Diffraction and Single Crystal Diffraction. (2023, October 23). Drawell. Retrieved from [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS Publications. Retrieved from [Link]

  • Validation of Experimental Crystal Structures. (n.d.). CCDC. Retrieved from [Link]

  • Introduction to Powder Crystallographic Information File (CIF). (n.d.). CCP14. Retrieved from [Link]

  • Why Crystal Structure Validation? (2010, June 17). Retrieved from [Link]

  • Structure validation. (n.d.). In Wikipedia. Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.com. Retrieved from [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). Molecules. Retrieved from [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 15). Creative Biostructure. Retrieved from [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (2026, January 28). Crystal Pharmatech. Retrieved from [Link]

  • Methods of crystallography: powder X-ray diffraction. (2017, January 1). EMU Notes in Mineralogy. Retrieved from [Link]

  • Algorithmic detection of crystal structures from computer simulation data. (2025, April 27). arXiv. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018, July 27). Journal of the American Chemical Society. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton. Retrieved from [Link]

Sources

Elemental analysis data for 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine , a critical heterocyclic building block often utilized in the development of adenosine receptor antagonists (e.g., CGS 15943 analogs) and kinase inhibitors.

This document serves as a Reference Standard for researchers, establishing the calculated elemental composition, providing a validated synthesis protocol to ensure isomeric purity (distinguishing the [1,5-c] thermodynamic product from the [4,3-c] kinetic product), and comparing its utility against common alternatives.

Chemical Identity & Reference Data

The accurate characterization of this compound is challenging due to the potential for annular tautomerism and rearrangement. The data below serves as the Golden Standard for validation.

Property Specification
IUPAC Name 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Molecular Formula C₅H₄ClN₅
Molecular Weight 169.57 g/mol
Core Scaffold [1,2,4]Triazolo[1,5-c]pyrimidine (CAS 76044-36-5 refers to the non-amino parent)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
Elemental Analysis Reference Table

Use these values to calibrate your combustion analysis results. Experimental values should fall within ±0.4% of the calculated standard.

ElementCalculated Mass %Acceptable Range (±0.4%)Diagnostic Note
Carbon (C) 35.41% 35.01% – 35.81%Low C% often indicates retained inorganic salts or hydration.
Hydrogen (H) 2.38% 1.98% – 2.78%High H% suggests solvent entrapment (e.g., MeOH, H₂O).
Nitrogen (N) 41.30% 40.90% – 41.70%Critical purity marker; significant deviation indicates incomplete cyclization.
Chlorine (Cl) 20.91% 20.51% – 21.31%Confirm via silver nitrate titration or halogen analysis.

Experimental Protocol: Synthesis & Isomer Control

The synthesis of the [1,5-c] isomer requires careful control to avoid the kinetic [4,3-c] isomer. The following protocol utilizes the Dimroth Rearrangement to ensure the thermodynamic stability of the final product.

Workflow Logic
  • Regioselective Hydrazinolysis : 2,4-Dichloropyrimidine undergoes SₙAr preferentially at the C4 position due to the activation by ring nitrogens.

  • Cyclization : Reaction with Cyanogen Bromide (CNBr) forms the intermediate.

  • Rearrangement : The initial [4,3-c] product rearranges to the stable [1,5-c] form under thermal or acidic conditions.

SynthesisWorkflow cluster_check Quality Control Gate Start 2,4-Dichloropyrimidine Inter1 4-Hydrazino-2-chloropyrimidine Start->Inter1 Hydrazine Hydrate EtOH, 0°C -> RT Kinetic [4,3-c] Kinetic Isomer (Unstable) Inter1->Kinetic CNBr, NaHCO3 H2O/Dioxane Thermo 5-Chloro[1,2,4]triazolo [1,5-c]pyrimidin-2-amine (Thermodynamic Product) Kinetic->Thermo Dimroth Rearrangement AcOH, Reflux or Thermal Isomerization

Figure 1: Synthetic pathway highlighting the critical Dimroth Rearrangement step required to obtain the [1,5-c] isomer.

Step-by-Step Methodology
  • Intermediate Preparation : Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at 0°C. Stir at room temperature for 2 hours. Filter the precipitate (4-hydrazino-2-chloropyrimidine).

  • Cyclization : Suspend the intermediate in water/dioxane. Add Cyanogen Bromide (1.1 eq) and sodium bicarbonate (solid). Stir at room temperature for 4 hours.

  • Rearrangement (Critical) : The product obtained may be a mixture of [4,3-c] and [1,5-c]. To ensure full conversion to the [1,5-c] isomer, reflux the crude solid in glacial acetic acid for 1–2 hours.

  • Purification : Cool the mixture, neutralize with Na₂CO₃, and filter the solid. Recrystallize from DMF/Ethanol to obtain analytical grade material.

Comparative Performance Guide

When selecting a scaffold for drug discovery, the [1,5-c] pyrimidine offers distinct physicochemical properties compared to its isomers and analogs.

Comparison: [1,5-c] vs. [1,5-a] Isomers

The [1,5-a] isomer is more common but possesses a different electronic profile.

Feature[1,5-c] Isomer (Target) [1,5-a] Isomer (Alternative) Implication
Nitrogen Arrangement Bridgehead N1, N3Bridgehead N1, N4Alters H-bond donor/acceptor vectors in the binding pocket.
Synthesis Difficulty High : Requires rearrangement control.Medium : Direct condensation is often regioselective.[1,5-c] is higher value for IP generation due to synthetic complexity.
Biological Target Adenosine Receptors (A2a), KinasesTubulin, CDK2, various enzymes[1,5-c] is the classic scaffold for CGS-15943 class antagonists.
Stability Thermodynamically stable (post-rearrangement).Stable.Both are robust, but [1,5-c] requires harsh conditions to form initially.
Comparison: 5-Chloro vs. 5-Bromo Analog
Property5-Chloro (This Product) 5-Bromo Alternative Selection Guide
Reactivity (SₙAr) ModerateHighUse Bromo if the next step involves difficult nucleophilic substitutions.
Reactivity (Pd-Coupling) LowerHigherUse Bromo for Suzuki/Buchwald couplings.
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)Chloro is preferred for scale-up if reactivity is sufficient.

Analytical Validation (Self-Validating System)

To confirm you have the correct isomer and purity, use this multi-modal validation logic.

ValidationLogic Sample Synthesized Sample EA Elemental Analysis (C, H, N) Sample->EA NMR 1H NMR (DMSO-d6) Sample->NMR Check1 N% within 40.9-41.7%? EA->Check1 Check2 Amine Signal Present? NMR->Check2 Result Validated [1,5-c] Product Check1->Result Yes Fail Recrystallize / Check Isomer Check1->Fail No Check2->Result Yes Check2->Fail No

Figure 2: Analytical decision tree for validating the 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine.

  • 1H NMR Diagnostic : Look for the singlet of the proton on the pyrimidine ring (H-6/H-7 equivalent). In the [1,5-c] system, the chemical shift is distinct from the [4,3-c] precursor. The primary amine (NH₂) typically appears as a broad singlet around 6.0–7.5 ppm (solvent dependent).

  • Melting Point : The [1,5-c] isomers typically have higher melting points than their [4,3-c] kinetic counterparts. Expect a sharp melting point >250°C (decomposition often occurs).

References

  • Synthesis of [1,2,4]triazolo[1,5-c]pyrimidines via Dimroth Rearrangement

    • Mendeleev Communications.[1] "Nucleophilic substitution of hydrogen in the reaction of 1,2,4-triazine-4-oxides with cyanides." (Context on triazine/triazole fused systems). Link

  • Dimroth Rearrangement Mechanism

    • Beilstein Journal of Organic Chemistry. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives." Link

  • Isomer Comparison ([1,5-a] vs [1,5-c])

    • European Journal of Medicinal Chemistry. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." Link

  • Analytical Data Reference (Core Scaffold)

    • Sigma-Aldrich Product Specification for 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 76044-36-5). Link

Sources

LC-MS identification of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine metabolites

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Identification of 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine Metabolites

A Senior Application Scientist's Comparative Guide

For researchers and professionals in drug development, the characterization of a drug candidate's metabolic fate is a cornerstone of establishing its safety and efficacy profile. This guide provides an in-depth, comparative analysis of the methodologies required for the identification of metabolites of 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine, a representative halogenated, nitrogen-rich heterocyclic compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to metabolite discovery using Liquid Chromatography-Mass Spectrometry (LC-MS).

Understanding the Metabolic Landscape: Predicted Pathways

The structure of 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine—featuring a fused triazolopyrimidine core, a reactive chlorine atom, and an amine group—suggests several potential sites for metabolic transformation. The metabolism of such nitrogen-containing heterocycles is complex and can involve both Phase I and Phase II enzymatic reactions.[3][4][5]

Phase I Metabolism: Primarily functionalization reactions mediated by Cytochrome P450 (CYP) enzymes.[6]

  • Oxidative Dechlorination: The chlorine substituent can be replaced by a hydroxyl group, a common metabolic route for halogenated aromatic compounds.[7][8] This is often a critical detoxification pathway.

  • Aromatic Hydroxylation: Oxidation can occur at various positions on the pyrimidine or triazole rings, forming hydroxylated metabolites. The electronic properties of the heterocyclic system will influence the most likely sites of oxidation.[3]

  • N-Oxidation: The nitrogen atoms within the heterocyclic rings are susceptible to oxidation, forming N-oxides.

  • Oxidative Deamination: The primary amine group could be a target for oxidation, potentially leading to a carbonyl group.

Phase II Metabolism: Conjugation reactions that increase water solubility to facilitate excretion.

  • Glucuronidation: Hydroxyl groups introduced during Phase I are primary targets for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The amine group or nitrogen atoms in the rings could also undergo N-glucuronidation.[3]

  • Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

  • Glutathione (GSH) Conjugation: The chloro-substituent represents an electrophilic site that could potentially be targeted for direct conjugation with glutathione, or its displacement could lead to an epoxide intermediate that is then quenched by GSH.

The following diagram illustrates these predicted biotransformation pathways.

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine M1 Hydroxylated Metabolite Parent->M1 Hydroxylation M2 Dechlorinated-Hydroxylated Metabolite Parent->M2 Oxidative Dechlorination M3 N-Oxide Metabolite Parent->M3 N-Oxidation M6 GSH Conjugate Parent->M6 GSH Conjugation (Direct) M4 Glucuronide Conjugate M1->M4 Glucuronidation (UGT) M5 Sulfate Conjugate M1->M5 Sulfation (SULT) M2->M4 M2->M5

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Metabolite Generation: A Comparative Approach

To identify these potential metabolites experimentally, in vitro systems that contain the necessary drug-metabolizing enzymes are required. The choice of system is critical as it dictates the scope of metabolic reactions that can be observed.

In Vitro SystemKey Enzymes PresentPrimary Use CaseAdvantagesDisadvantages
Liver Microsomes Cytochrome P450s (CYPs), UGTs, FMOsPhase I metabolism, some Phase IIHigh concentration of CYPs, cost-effective, high-throughputLacks cytosolic enzymes (e.g., SULTs, GSTs), no active transport
Liver S9 Fraction CYPs, UGTs, SULTs, GSTs, Aldehyde OxidaseBroad Phase I and Phase II screeningContains both microsomal and cytosolic enzymesLower concentration of enzymes vs. microsomes, cofactor requirements
Hepatocytes Complete suite of metabolic enzymes"Gold standard" for overall metabolismIntact cell system with transporters and cofactors, provides most complete metabolic profileLower throughput, more expensive, limited viability

For a comprehensive initial screen, the Hepatocyte Stability Assay is recommended as it provides the most complete picture of both Phase I and Phase II metabolism.[2]

Experimental Protocol: Hepatocyte Incubation

This protocol is adapted from established methods for assessing metabolic stability.[2]

  • Reagent Preparation :

    • Prepare Williams' Medium E or a similar suitable incubation medium.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). The final DMSO concentration in the incubation should be kept below 1% to avoid cytotoxicity.[2]

  • Hepatocyte Preparation :

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Resuspend the hepatocytes in the incubation medium to a final density of approximately 1 million cells/mL.

  • Incubation :

    • Aliquot the hepatocyte suspension into a 24- or 96-well plate.

    • Prepare a working solution of the test compound and add it to the hepatocytes to achieve the final desired concentration (e.g., 1-10 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[2]

    • Include a control incubation without the test compound to serve as a blank matrix.

  • Sample Collection :

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the hepatocyte suspension.

  • Reaction Quenching :

    • Immediately stop the metabolic reactions by adding 2-3 volumes of a cold organic solvent, such as acetonitrile or methanol. This step is crucial to precipitate proteins and quench all enzymatic activity.[9] It is advantageous to include a structural analog of the parent compound as an internal standard in the quenching solution to control for variations in sample processing and analysis.

Sample Preparation: Isolating Metabolites for LC-MS Analysis

Following incubation, metabolites must be cleanly extracted from the complex biological matrix (hepatocyte lysate) before injection into the LC-MS system. The goal is to maximize metabolite recovery while minimizing matrix components like proteins and phospholipids that can cause ion suppression and contaminate the instrument.[10]

Preparation TechniquePrincipleRecoveryMatrix Effect RemovalThroughputCost
Protein Precipitation (PPT) Protein denaturation with organic solventGood, but non-selectivePoor to ModerateHighLow
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsVariable, pH-dependentGoodMediumLow
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbentExcellent, highly selectiveExcellentMedium to High (with automation)High

Recommendation: For metabolite identification where clean extracts are paramount, Solid-Phase Extraction (SPE) is the superior choice.[10] A mixed-mode or polymer-based reversed-phase sorbent is often a good starting point for trapping a parent compound and its metabolites of varying polarity.

Chromatographic Separation: Resolving a Complex Mixture

Liquid chromatography separates the parent drug from its various metabolites prior to MS detection, which is essential for distinguishing isobaric metabolites (isomers with the same mass).[1] The predicted metabolites of our target compound will likely have increased polarity compared to the parent. This presents a challenge for traditional Reversed-Phase (RP) chromatography, where highly polar compounds are poorly retained.[11]

LC TechniqueStationary Phase (Example)Mobile PhaseBest ForKey Advantage
Reversed-Phase (RP-LC) C18, Phenyl-HexylWater/Acetonitrile or MethanolNon-polar to moderately polar compoundsVersatile, robust, widely used.[10]
Hydrophilic Interaction (HILIC) Amide, Silica, ZwitterionicAcetonitrile-rich with aqueous bufferPolar and hydrophilic compoundsExcellent retention of polar metabolites.[12]
Ion-Pairing RP-LC C18Standard RP with ion-pairing agent (e.g., HFBA)Charged and highly polar compoundsImproves retention of polar analytes on RP columns.[13]

Comparative Strategy: A dual-method approach is often most effective.

  • RP-LC Method: To capture the parent compound and less polar metabolites.

  • HILIC Method: To retain and resolve the highly polar hydroxylated and conjugated metabolites that may be missed by RP-LC.

Experimental Protocol: Generic LC Gradient Conditions
  • RP-LC Method:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • HILIC Method:

    • Column: Amide, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water

    • Gradient: Start at 100% A, ramp to 60% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

Mass Spectrometry: Detecting and Characterizing Metabolites

The mass spectrometer is the ultimate detector for this workflow, providing mass information that leads to metabolite identification. The choice of instrument significantly impacts the quality and type of data obtained.

MS InstrumentKey FeaturePrimary Use in Met IDStrengthsLimitations
Triple Quadrupole (QqQ) Selected Reaction Monitoring (SRM)Targeted screening for predicted metabolites, quantification.Highest sensitivity and selectivity for known compounds, robust.[1]Poor for identifying unknown or unexpected metabolites.
Q-TOF / Orbitrap (HRMS) High Resolution Accurate Mass (HRAM)De novo identification of all potential metabolites.Provides elemental composition from accurate mass, rich fragmentation data for structural elucidation.[14]More complex data analysis, generally lower sensitivity in full scan mode vs. QqQ in SRM mode.

Recommendation: For metabolite identification, a High-Resolution Mass Spectrometry (HRMS) platform like a Q-TOF or Orbitrap is essential.[14] Data should be acquired using a Data-Dependent Acquisition (DDA) strategy, where the instrument performs a high-resolution full scan followed by MS/MS fragmentation of the most intense ions detected in that scan.

The Identification Workflow: From Data to Discovery

The final and most crucial stage is the systematic analysis of the acquired LC-MS data to pinpoint and structurally characterize the metabolites.

Metabolite ID Workflow cluster_data Data Acquisition cluster_processing Data Processing cluster_id Structural Elucidation RawData Acquire LC-HRMS Data (Treated vs. Control Samples) PeakDetect Peak Detection & Alignment RawData->PeakDetect Compare Sample Comparison (Find unique peaks in treated sample) PeakDetect->Compare MetList Generate Potential Metabolite List Compare->MetList AccurateMass Calculate Elemental Formula (from Accurate Mass) MetList->AccurateMass For each candidate MassShift Check Mass Shift from Parent (e.g., +16 Da for Hydroxylation) AccurateMass->MassShift Frag Interpret MS/MS Fragmentation (Compare to Parent) MassShift->Frag Confirm Confirm Structure (Database search, reference standard) Frag->Confirm

Caption: A systematic workflow for metabolite identification.

Step-by-Step Data Analysis
  • Peak Finding and Comparison : Utilize software to process the raw data. The primary step is to compare the chromatograms of the drug-incubated (treated) samples against the control (vehicle-only) samples. Peaks present only in the treated samples are potential metabolites.[15]

  • Elemental Formula Generation : For each potential metabolite peak, use the accurate mass data (typically with <5 ppm mass error) from the HRMS instrument to generate a list of possible elemental formulas.[14]

  • Biotransformation Matching : Calculate the mass difference between the potential metabolite and the parent drug. This mass shift should correspond to a known metabolic reaction (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation).

  • Fragmentation Analysis : This is the key to structural elucidation.[1] Compare the MS/MS fragmentation pattern of the metabolite to that of the parent drug.

    • Conserved Fragments : Fragments that are identical in both the parent and metabolite spectra help identify the stable "core" of the molecule.

    • Modified Fragments : A fragment that shows a mass shift (e.g., +16 Da) indicates that the metabolic modification occurred on that piece of the molecule.

    • For 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine, characteristic losses might include the neutral loss of HCN or N₂ from the triazole ring, which can be tracked in the metabolite spectra.[16][17]

  • Confirmation : The putative identification can be strengthened by searching online databases (e.g., METLIN, MassBank) for matching spectra.[18] Final, unambiguous identification requires comparison of the retention time and MS/MS spectrum with an authentic, chemically synthesized reference standard.

By employing this comprehensive and comparative approach—from predicting pathways and selecting the right in vitro system to optimizing sample preparation, chromatography, and mass spectrometry—researchers can confidently and accurately identify the metabolites of novel drug candidates like 5-Chloro[1][2]triazolo[1,5-c]pyrimidin-2-amine, paving the way for safer and more effective medicines.

References

  • Zhou, Z., & Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in molecular biology (Clifton, N.J.), 841, 247–259. [Link]

  • Barla, A., & Gika, H. (2013). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Bioanalysis, 5(14), 1785-1799. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Technologies. [Link]

  • de Oliveira, M. F., de Andrade, J. B., & de Almeida, C. L. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis, 15(13), 779–791. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277). [Link]

  • Ryu, J. Y., Kim, H. J., & Lee, H. S. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of analytical methods in chemistry, 2014, 543256. [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(s6), 10-17. [Link]

  • Periat, A., Debrus, B., & Rudaz, S. (2016). Enhancing the chromatographic separation of polar metabolites using new generation HILIC columns. Journal of chromatography. A, 1444, 48–58. [Link]

  • Blaženović, I., Kind, T., & Ji, J. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 31. [Link]

  • SCIEX. (2023, September 7). Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]

  • BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Agilent Technologies. (2013). Agilent Metabolomics Workflow Solutions Using LC/MS, GC/MS, and NMR. [Link]

  • Bell, S. G., & Wong, L. L. (2023). Cytochrome P450-catalyzed oxidation of halogen-containing substrates. Journal of inorganic biochemistry, 244, 112234. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Kumar, D., & de Visser, S. P. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chemistry (Weinheim an der Bergstrasse, Germany), 20(16), 4795–4805. [Link]

  • Stewart, J. R., & Smith, A. G. (1986). Cytochrome P-450 mediated reductive dehalogenation of the perhalogenated aromatic compound hexachlorobenzene. Biochemical and biophysical research communications, 140(2), 591–597. [Link]

  • Sharma, K., & Sharma, K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(11), 4434-4437. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 11(1), 159-220. [Link]

  • Mao, C., Liu, X., & Lu, W. (2020). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in oncology, 10, 593826. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 159-220. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Chlorotriazolo[1,5-c]pyrimidin-2-amine for Laboratory Professionals

A Guide to the Safe Disposal of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine for Laboratory Professionals

As researchers and scientists at the forefront of drug discovery and development, our commitment extends beyond innovation to ensuring the highest standards of safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine, a chlorinated heterocyclic compound. The procedures outlined here are designed to be self-validating, ensuring the safety of laboratory personnel and compliance with regulatory standards.

While a specific Safety Data Sheet (SDS) for 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine may not be readily available, the safety protocols for structurally similar compounds provide a robust foundation for its handling and disposal. This guide synthesizes that information to offer a reliable operational plan.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is the first step in safe disposal. Based on analogous chlorinated and nitrogen-containing heterocyclic compounds, it should be handled as a substance that is potentially:

  • Harmful if swallowed [1][3]

  • Causes skin irritation [1][4]

  • Causes serious eye irritation [1][4]

  • May cause respiratory irritation [1][4]

The presence of a chlorine atom on the pyrimidine ring suggests that this compound is a halogenated organic compound . This classification is critical for waste segregation and disposal, as halogenated waste streams are typically managed differently from non-halogenated ones due to their potential to form hazardous byproducts upon incineration.[5][6]

Quantitative Hazard Summary
Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Acute Oral Toxicity Harmful if swallowed.Category 4 toxicity observed in similar triazolopyrimidines.[1][3]
Skin Irritation Causes skin irritation upon contact.Category 2 skin irritation is common for related compounds.[1][4]
Eye Irritation Causes serious eye irritation.Often classified as an eye irritant.[1][4]
Respiratory Irritation May cause respiratory tract irritation.A potential hazard, especially when handling as a powder.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes and dust.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.[2][7]

  • Body Protection: A laboratory coat is required to prevent contamination of personal clothing.[7]

  • Respiratory Protection: When handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator with an appropriate filter is necessary.[7]

All handling of this compound, especially during waste preparation, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][7][8]

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and systematic response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Ensure Safety: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

  • Ventilate the Area: Ensure the chemical fume hood is operational to control the spread of dust or vapors.[10]

  • Contain the Spill: Wearing the appropriate PPE, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[9][10]

  • Collect the Absorbed Material: Carefully scoop up the absorbed material and place it into a clearly labeled hazardous waste container.[8][10] Use non-sparking tools if a flammable solvent was involved in the spill.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[10]

  • Report the Incident: Report the spill to your EHS department as per your institution's policy.[11]

The Disposal Workflow: A Systematic Approach

The recommended method for the disposal of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine is through a licensed environmental waste management company.[7][11] Adherence to a strict disposal workflow is essential for safety and regulatory compliance.

Disposal Decision and Workflow Diagram

DisposalWorkflowstartStart: Disposal of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine Requiredassess_formAssess the Form of the Waste(Solid, Liquid, or Contaminated PPE)start->assess_formsolid_wasteSolid Waste:- Unused compound- Contaminated items (gloves, weigh paper)assess_form->solid_wasteSolidliquid_wasteLiquid Waste:- Unused solutions- Reaction mixtures- Rinsateassess_form->liquid_wasteLiquidsegregate_solidPlace in a Labeled 'HalogenatedSolid Hazardous Waste' Containersolid_waste->segregate_solidsegregate_liquidPlace in a Labeled 'HalogenatedLiquid Hazardous Waste' Containerliquid_waste->segregate_liquidstore_wasteStore Waste Containers in a DesignatedSatellite Accumulation Areasegregate_solid->store_wastesegregate_liquid->store_wastecontact_ehsContact EHS or Licensed WasteDisposal Contractor for Pickupstore_waste->contact_ehsendEnd: Proper Disposal Completecontact_ehs->end

Caption: Disposal workflow for 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine.

Step-by-Step Disposal Procedures:

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, weighing paper, and absorbent materials from spills, in a dedicated and clearly labeled "Halogenated Solid Hazardous Waste" container.[11]

  • Liquid Waste: Collect all unused or spent solutions of 5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine in a dedicated and clearly labeled "Halogenated Liquid Hazardous Waste" container.[5][11]

  • Empty Containers: Original containers of the compound must be triple-rinsed with a suitable solvent.[12][13] The rinsate must be collected and disposed of as liquid hazardous waste.[12][13] After rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste, depending on your institution's policies.[12]

2. Waste Container Labeling:

All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste"[11]

  • The full chemical name: "5-Chloro[1][2][3]triazolo[1,5-c]pyrimidin-2-amine"[11]

  • Any other components of the waste mixture and their approximate concentrations.

3. Storage:

  • Keep waste containers securely closed when not in use.[5]

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[11]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Missouri. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Personal protective equipment for handling 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

PART 1: Chemical Intelligence & Hazard Profiling

The "Why" Behind the Safety: As a Senior Application Scientist, I treat 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine not just as a powder, but as a reactive electrophile .

  • Structural Alert: The chlorine atom at the 5-position of the fused triazolopyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Biological Implication: In a biological context (your body), your proteins and DNA are nucleophiles. If this compound enters your system, it can covalently bind to cysteine or lysine residues. This mechanism drives its utility as a pharmaceutical intermediate but also classifies it as a potential sensitizer and high-potency alkylating agent .

  • Physical State: Solid powder. The primary vector of exposure is inhalation of dust during weighing and dermal absorption during solubilization.

Hazard Classification (Control Banding Approach):

  • Band: 3 (Potent/Toxic). Treat as an Occupational Exposure Band (OEB) 3 or 4 compound until specific toxicology data proves otherwise.

  • Key H-Codes (Predicted/Read-Across): H302 (Harmful if swallowed), H317 (May cause allergic skin reaction), H335 (Respiratory irritation), H319 (Severe eye irritation).

PART 2: The PPE Firewall (Personal Protective Equipment)

Do not rely on standard "lab coat and glasses." This compound requires a barrier against both particulate migration and chemical permeation.

Table 1: PPE Specifications by Operational Phase

ComponentSpecificationScientific Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95 ONLY if inside a Class II BSC.The amine functionality combined with the chlorinated ring suggests high bioavailability. Dust control is critical.
Dermal (Hands) Double Gloving Protocol: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 2.5-mil Laminate (e.g., Silver Shield) or extended cuff Nitrile (8-mil).Chlorinated heterocycles can permeate standard nitrile over time. The outer layer acts as the sacrificial barrier; the inner layer is the biological guard.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for powders that can drift behind lenses. Goggles seal the orbital area.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton coats trap powders in the weave, creating a secondary exposure source in the laundry. Disposable is mandatory.[1]

PART 3: Operational Logic & Workflows

Visualizing the Safety Hierarchy

The following diagram illustrates the decision logic for handling this specific compound, moving from Engineering Controls to PPE.

SafetyHierarchy Start Start: Handling 5-Cl-Triazolopyrimidine StateCheck State: Dry Powder vs. Solution Start->StateCheck Powder Solid / Powder Form StateCheck->Powder Solution Solubilized (DMSO/DMF) StateCheck->Solution EngControl_P Engineering: Class II BSC or Powder Containment Hood Powder->EngControl_P PPE_P PPE: Double Gloves + Tyvek + Resp. Protection (P100) EngControl_P->PPE_P Static Critical: Use Ionizing Bar (Prevent Electrostatic Dispersion) PPE_P->Static EngControl_S Engineering: Standard Fume Hood Solution->EngControl_S PPE_S PPE: Double Nitrile Gloves + Splash Goggles EngControl_S->PPE_S Permeation Risk: Solvent Carrier Effect (DMSO increases skin absorption) PPE_S->Permeation

Caption: Decision matrix for PPE selection based on physical state. Note the critical requirement for static control during powder handling.

Step-by-Step Handling Protocol

1. Weighing & Transfer (Highest Risk Phase)

  • The Setup: Place the balance inside a powder containment hood or BSC.

  • Static Control: This compound is likely electrostatic. Use an anti-static ionizing bar near the balance. Static charge can cause the powder to "jump" onto your gloves or cuffs.

  • Technique: Use a disposable anti-static weighing boat. Do not use a spatula to return excess powder to the stock bottle (cross-contamination risk). Dispose of excess as solid waste.

2. Solubilization (The "Carrier" Risk)

  • Context: You will likely dissolve this in DMSO or DMF for nucleophilic substitution reactions.

  • Danger: DMSO is a permeation enhancer. If dissolved 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine hits your skin in DMSO, the solvent will carry the toxic payload directly into your bloodstream.

  • Protocol: Change outer gloves immediately upon any splash. Do not wait.

3. Reaction Monitoring

  • TLC/LCMS: When taking aliquots, treat the capillary tubes and pipette tips as "sharps" contaminated with high-potency waste. Dispose of them in a dedicated solid waste container inside the hood.

PART 4: Decontamination & Disposal

Decontamination Logic: Because this molecule contains a basic amine and a reactive chloro-group, simple water washing is often insufficient.

  • Primary Wipe: Wipe surfaces with a 10% Surfactant/Water solution (e.g., Contrad® 70) to lift particulates.

  • Chemical Deactivation: Follow with a mild acidic wipe (1% Acetic Acid) if residue persists (solubilizes the amine), then water, then Ethanol.

  • Verification: If available, use a UV lamp (254 nm). The conjugated heterocyclic system should fluoresce, allowing you to visualize "invisible" dust contamination.

Disposal Plan:

  • Solid Waste: High-Temperature Incineration. Label as "Toxic Organic Solid - Halogenated."

  • Liquid Waste: Segregate into "Halogenated Organic Waste." Do NOT mix with acidic aqueous waste streams, as hydrolysis could theoretically liberate HCl or other irritants depending on the mixture.

PART 5: Emergency Response

Scenario: Powder Spill (>50 mg) outside the hood.

  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Full Tyvek suit, double gloves, and P100 respirator.

  • Clean: Cover spill with wet paper towels (to prevent dust generation). Scoop up damp material.

  • Wash: Clean area with soap and water x3.

Scenario: Skin Exposure (Solution).

  • Doff: Remove contaminated gloves/clothing immediately.[2]

  • Flush: Wash skin with copious soap and water for 15 minutes. Avoid using ethanol/solvents on the skin, as this may increase absorption of the compound.

References

  • PubChem. (n.d.). Compound Summary: 1,2,4-Triazolo[1,5-c]pyrimidine derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeWork NSW. (2021). Handling Potent Compounds in the Pharmaceutical Industry. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Chlorinated pyrimidine derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.